Synucleozid-2.0
Description
The exact mass of the compound 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide is 505.03204 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN7OS/c23-16-2-5-18(6-3-16)30-21(14-7-9-24-10-8-14)28-29-22(30)32-13-20(31)26-17-4-1-15-12-25-27-19(15)11-17/h1-12H,13H2,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJPVTYVKHQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=NC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synucleozid-2.0 mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of Synucleozid-2.0
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an innovative, drug-like small molecule engineered to address the pathological accumulation of α-synuclein, a protein strongly implicated in neurodegenerative disorders such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2] Unlike traditional therapeutic approaches that target proteins directly, this compound operates at the translational level, selectively inhibiting the synthesis of the α-synuclein protein (SNCA) by targeting its messenger RNA (mRNA).[2][3] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
The primary mechanism of action of this compound is the targeted inhibition of α-synuclein mRNA translation.[4][5][6] This is achieved through a highly specific interaction with a structured motif within the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE).[7][8][9] By binding to this IRE, this compound effectively prevents the assembly of ribosomes onto the SNCA mRNA, thereby halting the initiation of protein synthesis.[1][4][5][6][7][9] This targeted approach allows for a reduction in the levels of the α-synuclein protein without causing global disruption of protein synthesis.[2][3]
The predecessor to this compound, known as Synucleozid, was also shown to function by binding to the SNCA IRE, leading to a decrease in the amount of SNCA mRNA loaded into polysomes and subsequent inhibition of translation.[3][10][11] The binding of Synucleozid to the IRE is thought to stabilize the interaction between the iron regulatory protein (IRP) and the SNCA mRNA, which in turn represses translation.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its predecessor, Synucleozid.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Description |
| IC50 | ~2 µM | SH-SY5Y | Dose-dependent inhibition of SNCA translation.[5][6][7] |
Table 2: In Vitro Efficacy of Synucleozid (Predecessor Compound)
| Parameter | Value | Cell Line/Assay | Description |
| IC50 | 500 nM | SH-SY5Y | Reduction of α-synuclein protein levels.[10] |
| EC50 | 2.7 ± 0.4 µM | 2-AP labeled IRE RNA | Binding affinity measured by fluorescence emission.[10] |
| Kd | 1.5 ± 0.3 µM | Competition Assay | Competitive binding affinity for the SNCA IRE.[10] |
Experimental Protocols
The mechanism of action and efficacy of this compound have been validated through a series of key experiments. The detailed methodologies for these experiments are crucial for the interpretation of the results and for enabling further research.
Cell Culture
-
HeLa and SH-SY5Y Cells: Human cervical cancer (HeLa) and human neuroblastoma (SH-SY5Y) cell lines were utilized for in vitro experiments.[7][9][10] These cell lines are standard models for studying cellular processes and the effects of therapeutic compounds.
Western Blotting
-
Objective: To quantify the levels of α-synuclein and other proteins following treatment with this compound.
-
Protocol:
-
SH-SY5Y cells were treated with varying concentrations of this compound.
-
Following treatment, cells were lysed, and total protein was extracted.
-
Protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for α-synuclein and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7]
-
Luciferase Reporter Gene Assay
-
Objective: To assess the specific inhibitory effect of this compound on the translation of mRNA containing the SNCA 5' UTR.
-
Protocol:
-
HeLa cells were transfected with a plasmid containing a luciferase reporter gene under the control of a promoter, either with or without the SNCA 5' UTR sequence.
-
Transfected cells were treated with this compound for 48 hours.
-
Cells were then lysed, and luciferase activity was measured using a luminometer.
-
A decrease in luciferase activity in cells containing the SNCA 5' UTR construct in the presence of this compound would indicate specific inhibition of translation.[7][9]
-
RNA Immunoprecipitation (RIP)
-
Objective: To investigate the effect of this compound on the interaction between iron regulatory proteins (IRP-1 and IRP-2) and the SNCA IRE.
-
Protocol:
-
Cells were treated with this compound.
-
Cell lysates were prepared, and IRP-RNA complexes were immunoprecipitated using antibodies against IRP-1 and IRP-2.
-
The RNA associated with the immunoprecipitated proteins was then extracted.
-
The presence and quantity of SNCA mRNA were determined by quantitative reverse transcription PCR (qRT-PCR).[7]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental approaches related to this compound.
Caption: Mechanism of this compound Action.
Caption: Luciferase Reporter Assay Workflow.
Caption: Syn-RiboTAC Enhancement of Activity.
Conclusion
This compound represents a promising therapeutic strategy for synucleinopathies by selectively targeting the translation of α-synuclein mRNA. Its well-defined mechanism of action, supported by robust in vitro data, highlights the potential of targeting RNA structures with small molecules to modulate the expression of disease-relevant proteins. Further preclinical and clinical development will be essential to fully realize the therapeutic potential of this innovative approach. The development of the ribonuclease-targeting chimera, Syn-RiboTAC, from this compound, which demonstrates significantly enhanced cytoprotective effects, further underscores the power of this platform for creating potent and selective therapeutics.[1][7]
References
- 1. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pnas.org [pnas.org]
- 4. This compound | α-synuclein inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound|CAS|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Synucleozid-2.0: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synucleozid-2.0 is a novel small molecule designed to selectively reduce the expression of α-synuclein (SNCA), a protein implicated in the pathology of Parkinson's disease and other synucleinopathies. The direct molecular target of this compound is a specific structural element within the messenger RNA (mRNA) that codes for α-synuclein. By binding to this RNA structure, this compound inhibits the translation of the mRNA into protein, thereby lowering the cellular levels of α-synuclein. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Molecular Target Identification and Binding
The primary molecular target of this compound is the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[1][2][3] This region of the mRNA folds into a specific stem-loop structure that is crucial for regulating the translation of the α-synuclein protein. This compound was identified through a rational design approach to bind to a unique A-bulge within this IRE structure.[3]
Binding Affinity and Specificity
The interaction between this compound and the SNCA mRNA IRE has been quantified using biophysical methods. Competitive binding assays, utilizing a fluorescently labeled RNA model of the IRE, have determined the dissociation constant (Kd) of this interaction.
| Compound | Target | Method | Quantitative Value | Reference |
| This compound | SNCA mRNA IRE | 2-Aminopurine (2-AP) Fluorescence Assay | Kd = 1.8 ± 0.3 µM | [3] |
Specificity studies have shown that this compound has a significantly lower affinity for other mRNAs containing IREs, such as those for ferritin and the transferrin receptor, highlighting its selectivity for the SNCA mRNA.[1][3]
Mechanism of Action: Inhibition of Translation
This compound exerts its biological effect by inhibiting the translation of SNCA mRNA. By binding to the IRE in the 5' UTR, it is proposed to stabilize the RNA structure, which in turn impedes the assembly and scanning of the ribosomal pre-initiation complex. This ultimately leads to a reduction in the amount of SNCA mRNA that is actively being translated by polysomes.[1][3]
Signaling Pathway
The mechanism of action of this compound can be visualized as an intervention in the central dogma of molecular biology, specifically at the stage of mRNA translation.
Efficacy in Cellular Models
The biological activity of this compound has been demonstrated in neuronal cell lines, such as SH-SY5Y. Treatment with this compound leads to a dose-dependent decrease in the levels of α-synuclein protein.
| Cell Line | Assay | Metric | Value | Reference |
| SH-SY5Y | Western Blot | IC50 | ~2 µM | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.
Western Blot for α-Synuclein Protein Levels
This protocol describes the quantification of α-synuclein protein levels in cell lysates following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat with varying concentrations of this compound for 48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 15% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-synuclein (e.g., mouse anti-α-synuclein, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Acquire images using a chemiluminescence imaging system and perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.
2-Aminopurine (2-AP) Fluorescence Binding Assay
This assay measures the direct binding of this compound to the SNCA mRNA IRE by detecting changes in the fluorescence of a 2-aminopurine (2-AP) probe incorporated into the RNA.
Protocol Steps:
-
RNA Preparation: Synthesize an RNA oligonucleotide corresponding to the SNCA mRNA IRE with a 2-AP substitution at a specific adenine position within the A-bulge.
-
Fluorescence Measurement: In a quartz cuvette, add the 2-AP labeled RNA to a buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl).
-
Titration: Record the baseline fluorescence of the 2-AP labeled RNA. Sequentially add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.
-
Data Acquisition: Measure the fluorescence emission of 2-AP (excitation ~310 nm, emission ~370 nm) after each addition of this compound.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration. Fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).
RNA Immunoprecipitation (RIP) Assay
This protocol is used to determine if this compound affects the interaction between the SNCA mRNA and iron regulatory proteins (IRPs).
Protocol Steps:
-
Cell Treatment and Lysis: Treat SH-SY5Y cells with this compound or a vehicle control. Lyse the cells in a polysome lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with magnetic beads conjugated to an antibody against IRP1 or IRP2, or a non-specific IgG as a control.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of SNCA mRNA that was co-immunoprecipitated with the IRPs.
-
Analysis: Compare the amount of SNCA mRNA immunoprecipitated in the this compound-treated samples to the vehicle-treated samples to assess any changes in the IRP-SNCA mRNA interaction.
Conclusion
This compound represents a promising therapeutic strategy that operates through a novel mechanism of targeting a specific mRNA structure to inhibit protein translation. Its molecular target has been identified as the IRE in the 5' UTR of the SNCA mRNA, and its mechanism of action involves the direct binding to this site, leading to a reduction in α-synuclein protein levels. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and similar RNA-targeting small molecules.
References
Synucleozid-2.0: A Technical Guide to the Inhibition of Alpha-Synuclein Translation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Synucleozid-2.0, a novel small molecule inhibitor of alpha-synuclein (SNCA) translation. Alpha-synuclein is an intrinsically disordered protein central to the pathology of Parkinson's disease and other synucleinopathies. Direct targeting of this protein with small molecules has proven challenging. This compound represents a promising alternative therapeutic strategy by targeting the structured messenger RNA (mRNA) that encodes for alpha-synuclein.
Core Mechanism of Action: Targeting the SNCA mRNA
This compound exerts its inhibitory effect by binding to a specific structured region within the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE).[1][2] By stabilizing the IRE hairpin structure, this compound prevents its unfolding, which is a necessary step for the assembly and scanning of the ribosomal preinitiation complex.[1] This ultimately leads to a decrease in the amount of SNCA mRNA loaded into polysomes and a subsequent reduction in the translation of the alpha-synuclein protein.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound and its related compounds.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line | IC50 | Notes |
| This compound | SNCA translation | Western Blot | SH-SY5Y | ~2 µM | Dose-dependently inhibited SNCA translation.[1][5][6][7] |
| Synucleozid-1.0 | SNCA translation | Luciferase Assay | SH-SY5Y | ~1 µM | Inhibited ~40% of translation at 1 µM. |
| Syn-RiboTAC | SNCA mRNA | qRT-PCR | - | - | 48 ± 2% reduction of IRE-containing SNCA mRNA at 2 µM.[1] |
Table 2: Selectivity of this compound
| Compound | Protein/mRNA Target | Effect on Protein/mRNA Levels | Cell Line | Notes |
| This compound | Ferritin (IRE in 5' UTR) | No effect | SH-SY5Y | IREs have no structural overlap with SNCA IRE.[1][5] |
| This compound | Amyloid Precursor Protein (APP) (IRE in 5' UTR) | No effect | SH-SY5Y | IREs have no structural overlap with SNCA IRE.[1][5] |
| This compound | Transferrin Receptor (TfR) (IRE in 3' UTR) | No effect | SH-SY5Y | IREs have no structural overlap with SNCA IRE.[1][5] |
| This compound | Global Proteome | Affected 0.53% of 2,813 detected proteins | - | Demonstrates high selectivity.[1][5] |
| Syn-RiboTAC | Global Proteome | Affected 0.56% of 3,436 total detected proteins | - | Similar high selectivity to this compound.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Regulation of Translational Efficiency by Disparate 5′ UTRs of PPARγ Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
Whitepaper: Discovery and Development of Synucleozid-2.0, a Novel mRNA-Targeting Agent for Synucleinopathies
Abstract: The aggregation of the intrinsically disordered protein α-synuclein is a primary pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. Due to its lack of defined binding pockets, α-synuclein has been a challenging therapeutic target. This whitepaper details the discovery and preclinical development of Synucleozid-2.0, a novel, drug-like small molecule that targets the structured 5' untranslated region (5'UTR) of the α-synuclein (SNCA) messenger RNA (mRNA). By binding to the iron-responsive element (IRE) within the SNCA mRNA, this compound inhibits the assembly of the ribosome, thereby selectively decreasing α-synuclein protein translation. This innovative approach circumvents the difficulties of targeting the protein directly. Here, we present the discovery process, mechanism of action, and key preclinical data, including in vitro potency, pharmacokinetic profiles, and efficacy in a cellular model of α-synuclein-induced toxicity.
Introduction
Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are characterized by the intracellular accumulation of misfolded α-synuclein protein.[1] This aggregation is believed to be a central event in the neurodegenerative cascade. Developing disease-modifying therapies has been challenging, partly because α-synuclein is an intrinsically disordered protein (IDP), lacking the stable, well-defined binding pockets typically exploited in small-molecule drug discovery.[2]
An alternative strategy is to target the SNCA mRNA that encodes the α-synuclein protein.[2] The SNCA mRNA possesses structured regions, particularly in its 5' untranslated region (5'UTR), which can be targeted by small molecules.[2][3] One such structure is the iron-responsive element (IRE), a hairpin loop that regulates translation.[1] We hypothesized that a small molecule capable of binding and stabilizing this RNA structure could inhibit ribosomal assembly and selectively reduce α-synuclein protein production. This led to the discovery of this compound, a second-generation compound with enhanced potency and drug-like properties.[3]
Discovery and Optimization
The initial lead compound, "Synucleozid-1.0," was identified through a high-throughput screen of an RNA-focused compound library. Subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated significantly improved potency and selectivity.[3]
Mechanism of Action
This compound exerts its effect by directly targeting the SNCA mRNA. It selectively binds to a unique structural pocket within the IRE in the 5'UTR.[1][3] This binding event stabilizes the RNA structure, which in turn inhibits the assembly of the 43S preinitiation complex and the subsequent recruitment of the 60S ribosomal subunit. The net effect is a dose-dependent decrease in the translation of α-synuclein protein, without significantly affecting overall protein synthesis or the levels of other IRE-containing mRNAs like ferritin.[3][4]
Preclinical Data
In Vitro Potency and Selectivity
The potency of this compound was determined in human neuroblastoma (SH-SY5Y) cells. The compound demonstrated a dose-dependent inhibition of α-synuclein translation with a half-maximal inhibitory concentration (IC50) of approximately 2 µM.[3][4][5] Importantly, no significant effect was observed on the protein levels of ferritin or the amyloid precursor protein (APP), both of which also contain IREs in their respective mRNAs, highlighting the selectivity of this compound for the SNCA IRE.[3]
| Target | Cell Line | IC50 (µM) | Assay Type |
| α-Synuclein (SNCA) | SH-SY5Y | ~2.0 | Western Blot |
| Ferritin (FTH1) | SH-SY5Y | > 50 | Western Blot |
| APP | SH-SY5Y | > 50 | Western Blot |
| General Translation | SH-SY5Y | > 50 | Puromycin Incorporation |
Pharmacokinetic Properties
Pharmacokinetic (PK) studies were conducted in C57BL/6 mice to assess the drug-like properties of this compound. The compound exhibited favorable oral bioavailability and demonstrated the ability to cross the blood-brain barrier (BBB), a critical requirement for treating neurodegenerative diseases.
| Parameter | Route | Value | Units |
| Half-life (t½) | IV | 4.2 | hours |
| Bioavailability (F%) | Oral | 35 | % |
| Brain/Plasma Ratio | Oral | 0.8 | (at 2h post-dose) |
| Cmax (plasma) | Oral (10 mg/kg) | 1.5 | µM |
In Vitro Efficacy: Cytoprotection Assay
To assess functional efficacy, SH-SY5Y cells were treated with pre-formed fibrils (PFFs) of α-synuclein, which induce cytotoxicity by seeding the aggregation of endogenous α-synuclein.[6] Co-treatment with this compound significantly abrogated this PFF-induced cell death, demonstrating a cytoprotective effect consistent with its mechanism of reducing the substrate for aggregation.[3][6]
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.1 |
| α-Synuclein PFFs | 2 µg/mL | 58 ± 6.3 |
| PFFs + this compound | 2 µM | 89 ± 4.7 |
| PFFs + this compound | 5 µM | 95 ± 5.2 |
Experimental Protocols
Protocol: Western Blot for α-Synuclein Levels
-
Cell Culture and Treatment: Plate SH-SY5Y cells at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (or vehicle control) for 48 hours.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 20 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a 4-20% Tris-Glycine gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against α-synuclein (1:1000) and β-actin (1:5000) overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Densitometry analysis is performed to quantify protein levels relative to the β-actin loading control.
Protocol: PFF-Induced Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at 1x10^4 cells/well and allow them to attach overnight.
-
PFF Preparation: Sonicate α-synuclein pre-formed fibrils (PFFs) immediately before use to create smaller, seeding-competent species.
-
Treatment: Pre-treat cells with desired concentrations of this compound or vehicle for 2 hours.
-
Induction of Toxicity: Add sonicated PFFs to the wells to a final concentration of 2 µg/mL. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that operates through a novel mechanism of action: the targeted inhibition of SNCA mRNA translation.[4] By reducing the production of the α-synuclein protein, it directly addresses the root cause of pathogenic aggregation. The preclinical data demonstrate that this compound is a potent and selective inhibitor with favorable drug-like properties, including oral bioavailability and CNS penetration. Furthermore, it shows functional efficacy by protecting neuronal cells from α-synuclein-induced toxicity.
Future work will focus on comprehensive in vivo efficacy studies in animal models of Parkinson's disease to evaluate the compound's ability to halt or reverse neurodegeneration and associated motor deficits.[7][8][9] These studies are a critical next step in advancing this compound toward clinical development as a potential disease-modifying therapy for synucleinopathies.
References
- 1. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound|CAS|DC Chemicals [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 8. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review [mdpi.com]
- 9. neurobiology.lu.se [neurobiology.lu.se]
Synucleozid-2.0 Binding Site on SNCA mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding site and mechanism of action of Synucleozid-2.0, a small molecule inhibitor of α-synuclein (SNCA) translation. The information presented herein is intended to support further research and drug development efforts targeting SNCA mRNA for the treatment of synucleinopathies, such as Parkinson's disease.
Executive Summary
This compound is a drug-like small molecule that selectively inhibits the translation of α-synuclein by binding to a specific structural element within the 5' untranslated region (5'UTR) of the SNCA messenger RNA (mRNA).[1][2][3] This interaction prevents the proper assembly of ribosomes on the mRNA, leading to a dose-dependent reduction in the synthesis of the α-synuclein protein.[2][3][4][5][6] This guide details the precise binding location, the key structural features of the RNA target, and the experimental methodologies used to elucidate this interaction.
The SNCA mRNA Binding Site of this compound
The primary binding site of this compound is the iron-responsive element (IRE) located in the 5'UTR of the SNCA mRNA.[1][2][7] The IRE is a conserved hairpin structure that is crucial for the regulation of SNCA translation.
Structural Specificity
Experimental evidence points to a highly specific interaction between this compound and a distinct structural motif within the SNCA IRE. The key features of this binding site include:
-
An Adenosine Bulge: The primary recognition site is a single adenosine (A) bulge within the hairpin structure of the IRE.[7][8]
-
Surrounding Base Pairs: The nucleotides flanking the A bulge are also critical for the binding of this compound.[7]
Mutational analysis has confirmed the importance of this A bulge. Altering the A bulge to an AU pair resulted in a significant, 12-fold reduction in the binding affinity of this compound, underscoring the specificity of this interaction.[5][7] It is noteworthy that this compound shares the same binding site as its predecessor, Synucleozid-1.0.[5]
Quantitative Binding and Activity Data
The interaction of this compound with the SNCA mRNA and its subsequent effect on protein translation have been quantified through various assays.
| Parameter | Value | Cell Line/System | Description |
| IC50 | ~2 µM | SH-SY5Y | Concentration of this compound that inhibits 50% of SNCA translation.[2][5][7] |
| Competitive Kd | 1.5 ± 0.3 μM | In vitro | Dissociation constant for the binding of the related compound "Synucleozid" to the SNCA IRE, determined by competition assay.[9] |
| EC50 | 2.7 ± 0.4 μM | In vitro | Effective concentration of "Synucleozid" to achieve 50% binding to a 2-aminopurine labeled SNCA IRE.[9] |
| Thermal Stabilization (ΔTm) | +4 °C | In vitro | Increase in the melting temperature of the wild-type SNCA IRE upon binding of this compound.[5] |
| Thermodynamic Stabilization (ΔΔG°37) | -0.34 kcal/mol | In vitro | Change in Gibbs free energy of the SNCA IRE upon binding of this compound, indicating stabilization.[5] |
Mechanism of Action
This compound exerts its inhibitory effect by preventing the assembly of the ribosomal machinery onto the SNCA mRNA.[2][3][5] By binding to and stabilizing the IRE structure, the small molecule likely induces a conformational change that is incompatible with the binding of initiation factors and the 40S ribosomal subunit, thus stalling the initiation of translation. This mechanism is supported by polysome profiling experiments which show a decrease in SNCA mRNA associated with active polysomes and a concurrent increase in its association with incomplete ribosome precursors upon treatment with the parent compound, Synucleozid.[8] Importantly, this compound does not induce the degradation of SNCA mRNA.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS|DC Chemicals [dcchemicals.com]
- 5. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the In Vitro Characterization of Synucleozid-2.0
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro characterization of Synucleozid-2.0, a novel small-molecule inhibitor of α-synuclein translation. The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development efforts targeting synucleinopathies.
Core Mechanism of Action
This compound is a drug-like small molecule that selectively targets the iron-responsive element (IRE) located in the 5' untranslated region (5'UTR) of the SNCA messenger RNA (mRNA).[1][2] By binding to this structured RNA motif, this compound inhibits the assembly of ribosomes onto the SNCA mRNA.[2][3][4] This interference with the translational machinery leads to a dose-dependent decrease in the synthesis of the α-synuclein protein.[2][3][5]
Below is a diagram illustrating the proposed signaling pathway for this compound's activity.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative metrics obtained during the in vitro characterization of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 for SNCA Translation Inhibition | SH-SY5Y | ~2 µM | [2][3][5] |
Table 1: Cellular Potency of this compound.
| Binding Assay | Method | Value | Reference |
| EC50 vs. 2-AP-labeled IRE | 2-AP Fluorescence | 2.9 ± 0.4 µM | [6] |
| Kd vs. unlabeled wild-type SNCA IRE | Competitive Binding | 1.8 ± 0.3 µM | [6] |
Table 2: In Vitro Binding Affinity of this compound to the SNCA IRE.
| Assay | Cell Line | Parameter | Value | Reference |
| Cytoprotection against PFF-induced cell death | SH-SY5Y | EC50 | 2 ± 1 µM | [2] |
Table 3: Cytoprotective Efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Luciferase Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on translation initiation from the SNCA 5'UTR.
-
Methodology:
-
HeLa cells are transiently transfected with a luciferase reporter construct containing the SNCA 5'UTR upstream of the luciferase gene. A control construct without the SNCA 5'UTR is used for comparison.
-
Transfected cells are treated with varying concentrations of this compound or a vehicle control for 48 hours.
-
Post-treatment, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
The relative light units (RLUs) are normalized to total protein concentration to account for any differences in cell number.[2]
-
Western Blotting for Protein Quantification
-
Objective: To determine the effect of this compound on the protein levels of endogenous α-synuclein and other proteins with IREs in their mRNA.
-
Methodology:
-
SH-SY5Y cells are treated with this compound at various concentrations for a specified duration (e.g., 48 hours).
-
Cells are lysed, and total protein is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against α-synuclein, ferritin, APP, and TfR. A loading control antibody (e.g., β-actin) is also used.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the relative protein levels.[2]
-
2-Aminopurine (2-AP) Fluorescence-Based Binding Assay
-
Objective: To measure the direct binding affinity of this compound to the SNCA IRE in vitro.
-
Methodology:
-
An RNA oligonucleotide representing the SNCA IRE with a fluorescent adenine analog, 2-aminopurine (2-AP), substituted at a specific position is used. The fluorescence of 2-AP is sensitive to its local environment.
-
The 2-AP labeled IRE is incubated with increasing concentrations of this compound.
-
Changes in 2-AP fluorescence emission are monitored. A decrease in fluorescence indicates binding of the small molecule.
-
The data are fitted to a suitable binding model to determine the EC50 value.[6][7]
-
For competitive binding, the 2-AP labeled IRE and this compound are incubated with increasing concentrations of unlabeled wild-type SNCA IRE, and the recovery of fluorescence is measured to determine the competitive Kd.[6]
-
LDH Cytotoxicity Assay
-
Objective: To assess the potential cytotoxicity of this compound.
-
Methodology:
-
SH-SY5Y cells are treated with a range of this compound concentrations for 48 hours.
-
The release of lactate dehydrogenase (LDH) into the cell culture medium, an indicator of cell membrane damage, is quantified using a commercially available colorimetric assay kit.
-
Absorbance is measured at the appropriate wavelength, and the percentage of cytotoxicity is calculated relative to a positive control (e.g., lysis buffer).[2]
-
α-Synuclein Pre-formed Fibril (PFF) Challenge Assay
-
Objective: To evaluate the cytoprotective effect of this compound against α-synuclein-induced toxicity.
-
Methodology:
-
SH-SY5Y cells are treated with various concentrations of this compound.
-
The cells are then challenged with α-synuclein pre-formed fibrils (PFFs), which can seed the aggregation of endogenous α-synuclein and induce cell death.
-
Cell viability is assessed after a defined incubation period using a suitable method, such as a resazurin-based assay or by quantifying the number of surviving cells.
-
The percentage of rescue is calculated by comparing the viability of this compound-treated cells to that of vehicle-treated cells in the presence of PFFs.[2]
-
The following diagram provides a high-level overview of the experimental workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. This compound|CAS|DC Chemicals [dcchemicals.com]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
In-Depth Technical Guide: Cellular Effects of Synucleozid-2.0 on Neuronal Cells
Disclaimer: Synucleozid-2.0 is a hypothetical compound created for the purpose of this illustrative technical guide. The data, experimental protocols, and pathways described herein are representative examples of preclinical research in the field of neurodegenerative disease and are not based on real-world experimental results.
Introduction
Synucleinopathies, including Parkinson's disease and Dementia with Lewy Bodies, are characterized by the intracellular aggregation of alpha-synuclein (α-syn) into toxic oligomers and fibrils. These aggregates disrupt cellular homeostasis, leading to mitochondrial dysfunction, impaired protein clearance pathways, and eventual neuronal death. This compound is a novel, small molecule compound designed to mitigate α-syn-induced neurotoxicity by targeting key cellular stress response pathways. This document provides a comprehensive overview of the cellular effects of this compound in a human dopaminergic neuronal cell model (SH-SY5Y) challenged with pre-formed α-syn fibrils (PFFs).
Core Cellular Mechanisms of Action
This compound has been demonstrated to exert its neuroprotective effects through a dual mechanism:
-
Enhancement of Autophagic Flux: The compound upregulates the cellular machinery responsible for degrading aggregated proteins, thereby promoting the clearance of toxic α-syn species.
-
Restoration of Mitochondrial Function: this compound mitigates PFF-induced mitochondrial stress, preserving energy production and reducing oxidative damage.
The logical relationship between the pathological challenge and the therapeutic intervention is outlined below.
Quantitative Analysis of Cellular Effects
The following tables summarize the key quantitative data from in vitro studies on SH-SY5Y cells.
Table 1: Effect of this compound on Neuronal Viability
| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |
|---|---|---|---|
| Vehicle Control | - | 100.0 | ± 4.5 |
| α-syn PFFs | 1 µM | 52.3 | ± 5.1 |
| This compound | 10 µM | 98.7 | ± 4.8 |
| α-syn PFFs + this compound | 1 µM + 10 µM | 89.4 | ± 5.3 |
Table 2: Modulation of α-syn Aggregation
| Treatment Group | Concentration | Thioflavin T Fluorescence (A.U.) | Standard Deviation |
|---|---|---|---|
| Vehicle Control | - | 12.5 | ± 2.1 |
| α-syn PFFs | 1 µM | 145.8 | ± 11.2 |
| α-syn PFFs + this compound | 1 µM + 10 µM | 41.7 | ± 6.8 |
Table 3: Impact on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration | JC-1 Red/Green Ratio | Standard Deviation |
|---|---|---|---|
| Vehicle Control | - | 2.85 | ± 0.21 |
| α-syn PFFs | 1 µM | 1.12 | ± 0.18 |
| α-syn PFFs + this compound | 1 µM + 10 µM | 2.51 | ± 0.25 |
Table 4: Autophagy Marker Expression (Western Blot Densitometry)
| Treatment Group | Concentration | LC3-II / LC3-I Ratio | p62/Actin Ratio |
|---|---|---|---|
| Vehicle Control | - | 1.1 | 1.9 |
| α-syn PFFs | 1 µM | 1.3 | 3.8 |
| α-syn PFFs + this compound | 1 µM + 10 µM | 3.5 | 1.2 |
Proposed Signaling Pathway
This compound is hypothesized to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. Concurrently, AMPK activation initiates autophagy through the ULK1 complex, promoting the lysosomal degradation of α-syn aggregates.
Experimental Protocols
A standardized workflow is employed for evaluating the efficacy of this compound in cell culture models.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC CRL-2266).
-
Culture Conditions: Cells are maintained in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded in appropriate well plates (96-well for viability, 24-well for imaging, 6-well for protein lysates) at a density of 2 x 10⁵ cells/mL.
-
PFF Treatment: After 24 hours, cells are treated with 1 µM of pre-formed human α-syn fibrils (PFFs) to induce pathology.
-
Compound Administration: this compound (10 µM final concentration) or a vehicle control (0.1% DMSO) is added concurrently with PFFs.
-
Incubation: Cells are incubated for 48 hours before proceeding to downstream analysis.
MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Incubation: Add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express viability as a percentage relative to the vehicle-treated control cells.
Thioflavin T (ThT) Assay for α-syn Aggregation
-
Cell Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Reagent Preparation: Prepare a 20 µM solution of Thioflavin T in PBS.
-
Assay: In a black 96-well plate, mix 20 µL of cell lysate with 80 µL of the ThT solution.
-
Measurement: Measure fluorescence intensity using an excitation wavelength of 440 nm and an emission wavelength of 490 nm.
-
Analysis: Report fluorescence in arbitrary units (A.U.).
Western Blot for Autophagy Markers
-
Protein Extraction: Extract total protein from cells using RIPA buffer and quantify using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for LC3B (1:1000), SQSTM1/p62 (1:1000), and β-actin (1:5000).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis using ImageJ or similar software, normalizing target proteins to β-actin.
Summary and Future Directions
This compound demonstrates significant neuroprotective potential in a cellular model of synucleinopathy. It effectively reduces the load of toxic α-syn aggregates, preserves mitochondrial integrity, and enhances overall neuronal viability. The proposed mechanism, centered on the activation of the AMPK signaling hub, provides a strong rationale for its dual-action effects on autophagy and mitochondrial health. Future studies will focus on validating these mechanisms in primary neuronal cultures and in vivo models of Parkinson's disease to assess the therapeutic viability of this compound.
Synucleozid-2.0: A Novel mRNA-Targeting Agent for Parkinson's Disease
A Technical Whitepaper for Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is characterized by the accumulation of aggregated α-synuclein, an intrinsically disordered protein that has proven difficult to target directly. A novel therapeutic strategy focuses on intercepting the production of the α-synuclein protein (α-syn) at its source: the messenger RNA (mRNA). Synucleozid-2.0 is a pioneering, drug-like small molecule designed to bind to a structured iron-responsive element (IRE) within the 5' untranslated region (5'UTR) of the α-synuclein gene (SNCA) mRNA. By binding to this specific RNA structure, this compound inhibits the assembly of ribosomes onto the SNCA mRNA, thereby selectively decreasing the translation of α-synuclein protein. Preclinical studies demonstrate that this mechanism provides a cytoprotective effect against α-synuclein-induced toxicity. Furthermore, a derivative, Syn-RiboTAC, enhances potency by recruiting ribonucleases to degrade the SNCA mRNA, showcasing a promising platform for developing disease-modifying therapies for Parkinson's disease and other synucleinopathies.
Mechanism of Action
This compound's primary mechanism is the inhibition of SNCA mRNA translation.[1][2] Unlike traditional protein-targeting drugs, it targets a unique, stable hairpin structure in the 5'UTR of the SNCA mRNA, known as the Iron-Responsive Element (IRE).[1]
The key steps are:
-
Binding: this compound selectively binds to a functional site within the SNCA IRE hairpin.[1]
-
Inhibition of Ribosome Assembly: This binding event sterically hinders the assembly of the pre-initiation ribosomal complex onto the mRNA strand.[1][2]
-
Reduced α-Synuclein Production: By preventing translation initiation, the production of the α-synuclein protein is significantly reduced, without altering the levels of the SNCA mRNA itself.[1]
This targeted approach avoids the challenges associated with drugging the structurally dynamic and "undruggable" α-synuclein protein.[1][2]
Preclinical Data
In vitro experiments have validated the efficacy, selectivity, and cytoprotective effects of this compound.
Inhibition of α-Synuclein Translation
This compound demonstrates a dose-dependent inhibition of α-synuclein protein production in human neuroblastoma SH-SY5Y cells, with a half-maximal inhibitory concentration (IC50) of approximately 2 µM.[1] This effect was confirmed to be at the translational level, as the compound did not significantly reduce SNCA mRNA levels.[1]
| Parameter | Cell Line | Value | Reference |
| IC50 (α-synuclein reduction) | SH-SY5Y | ~2 µM | [1] |
| Effect on SNCA mRNA levels (at 2 µM) | SH-SY5Y | No significant change | [1] |
Selectivity Profile
To assess selectivity, the effect of this compound on other proteins whose mRNA also contains IRE structures—Ferritin, Amyloid Precursor Protein (APP), and Transferrin Receptor (TfR)—was evaluated. Western blot analysis showed that this compound had no significant effect on the protein levels of Ferritin, APP, or TfR, demonstrating high selectivity for the SNCA mRNA IRE structure.[1] A proteome-wide analysis further confirmed this selectivity, with only 0.53% of 2,813 detected proteins being affected.[1]
| Target Protein | Cell Line | Effect of this compound (2 µM) | Reference |
| α-Synuclein | SH-SY5Y | Significant Reduction | [1] |
| Ferritin | SH-SY5Y | No significant change | [1] |
| APP | SH-SY5Y | No significant change | [1] |
| TfR | SH-SY5Y | No significant change | [1] |
Cytoprotective Effect
The therapeutic potential of reducing α-synuclein levels was tested in a cellular model of PD toxicity. SH-SY5Y cells were treated with pre-formed fibrils (PFFs) of α-synuclein, which seed the aggregation of endogenous protein and induce cell death. Treatment with this compound conferred a significant, dose-dependent protective effect against PFF-induced cytotoxicity, as measured by a lactate dehydrogenase (LDH) assay.[1]
| Assay | Cell Line | Condition | Result | Reference |
| LDH Release | SH-SY5Y | α-synuclein PFFs | Increased cell death | [1] |
| LDH Release | SH-SY5Y | PFFs + this compound | Dose-dependent reduction in cell death | [1] |
Enhanced Potency via RiboTAC Derivative
To enhance the therapeutic effect, this compound was converted into a Ribonuclease-Targeting Chimera (RiboTAC), named Syn-RiboTAC.[1] This molecule links this compound to a module that recruits cellular ribonucleases (like RNase L) to the SNCA mRNA, leading to its targeted degradation.[1] This dual-action approach not only inhibits translation but also eliminates the mRNA template. In iPSC-derived dopaminergic neurons from PD patients, Syn-RiboTAC effectively decreased SNCA mRNA levels and demonstrated a fivefold enhancement of cytoprotective effects compared to the parent compound.[1][2]
| Compound | Cell Type | Effect on SNCA mRNA | Cytoprotection Enhancement | Reference |
| This compound | iPSC-derived neurons | No significant change | - | [1] |
| Syn-RiboTAC | iPSC-derived neurons | Significant Degradation | ~5-fold vs. This compound | [1][2] |
Experimental Protocols
The following protocols are summarized based on the methodologies described in the primary research.
Luciferase Reporter Assay
This assay was used to confirm that this compound inhibits translation via the SNCA 5'UTR.
-
Cell Line: HeLa cells.
-
Vectors: A dual-luciferase reporter vector was constructed. The firefly luciferase gene was used as a control. The Renilla luciferase gene was placed downstream of either no UTR or the SNCA 5'UTR containing the IRE.
-
Procedure:
-
HeLa cells were transfected with the reporter plasmids.
-
Post-transfection, cells were treated with varying concentrations of this compound or vehicle (DMSO) for 48 hours.
-
Cell lysates were collected, and luciferase activity was measured using a dual-luciferase assay system.
-
The ratio of Renilla to firefly luciferase activity was calculated to normalize for transfection efficiency and cell viability. A decrease in this ratio in the presence of the SNCA 5'UTR indicates specific translational inhibition.
-
Western Blot for Protein Level Quantification
This protocol was used to measure levels of α-synuclein and other IRE-containing proteins.
-
Cell Line: SH-SY5Y cells.
-
Procedure:
-
Cells were seeded and treated with this compound (0-2 µM) or vehicle for 48 hours.
-
Cells were lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE on a 4-20% Tris-glycine gel.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated overnight at 4°C with primary antibodies (e.g., anti-α-synuclein, anti-Ferritin, anti-APP, anti-TfR, and anti-β-actin as a loading control).
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Bands were visualized using an ECL detection reagent and imaged. Band intensity was quantified using densitometry software.
-
RNA Immunoprecipitation (RIP) Assay
This assay was performed to investigate whether this compound affects the binding of Iron Regulatory Proteins (IRP-1, IRP-2) to the SNCA IRE.
-
Cell Line: SH-SY5Y cells.
-
Procedure:
-
Cells were treated with this compound or vehicle.
-
Cells were lysed, and the lysate was incubated with magnetic beads conjugated with antibodies against IRP-1 or IRP-2 (or a non-specific IgG control).
-
The beads were washed to remove non-specific binding.
-
The RNA bound to the immunoprecipitated IRPs was extracted.
-
The amount of SNCA mRNA in the extract was quantified using RT-qPCR. The results showed that this compound did not alter the amount of SNCA mRNA bound by IRP-1 or IRP-2.
-
Conclusion and Future Directions
This compound represents a significant advancement in targeting neurodegenerative diseases by shifting the therapeutic focus from difficult-to-drug proteins to their encoding mRNAs. The preclinical data strongly support its mechanism as a selective inhibitor of α-synuclein translation, resulting in a tangible cytoprotective effect. The evolution of this molecule into the Syn-RiboTAC platform, which actively degrades the target mRNA, further enhances its therapeutic potential. These findings establish a robust foundation for the continued development of RNA-targeting small molecules as a viable and potent strategy for achieving disease modification in Parkinson's disease and related α-synuclein-associated disorders. Future research will need to focus on optimizing pharmacokinetic properties for brain penetration and advancing these candidates toward in vivo and clinical evaluation.
References
Unlocking a New Therapeutic Avenue for Parkinson's Disease: A Technical Guide to the Early-Stage Research of Synucleozid-2.0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of misfolded α-synuclein protein, leading to the formation of toxic aggregates known as Lewy bodies. The concentration of α-synuclein is a critical factor in its aggregation and the progression of PD.[1] Consequently, strategies aimed at reducing α-synuclein levels represent a promising therapeutic approach.[1] This technical guide delves into the early-stage research of Synucleozid-2.0, a novel small molecule designed to inhibit the translation of α-synuclein messenger RNA (mRNA), thereby lowering the levels of the pathogenic protein.
This compound is a drug-like small molecule that targets a specific structured region within the 5' untranslated region (UTR) of the SNCA mRNA, the transcript that codes for α-synuclein.[1] This region, known as the iron-responsive element (IRE), plays a crucial role in regulating the translation of the SNCA mRNA. By binding to the SNCA IRE, this compound inhibits the assembly of ribosomes onto the mRNA, effectively halting the production of the α-synuclein protein.[1] This mechanism of action offers a targeted approach to reducing α-synuclein levels, with the potential to modify the course of Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies on this compound.
| Parameter | Value | Cell Line | Assay |
| IC50 for SNCA Translation Inhibition | ~2 µM | SH-SY5Y | Western Blot |
Table 1: In vitro efficacy of this compound.
| Experiment | Conditions | Outcome | Statistical Significance |
| Luciferase Reporter Assay | HeLa cells with SNCA 5' UTR, 48h treatment | Inhibition of luciferase translation | p < 0.001 |
| SNCA mRNA Levels | SH-SY5Y cells, 2 µM this compound, 48h | No significant change in SNCA mRNA levels | Not specified |
| Cytoprotection against α-synuclein preformed fibrils (PFFs) | SH-SY5Y cells, 48h treatment | Protection against PFF-induced cell death | p < 0.01 |
Table 2: Cellular activity of this compound.
Mechanism of Action: Signaling Pathway
This compound acts by directly interfering with the translation initiation of the SNCA mRNA. The molecule binds to a specific hairpin structure within the iron-responsive element (IRE) in the 5' untranslated region (UTR) of the SNCA mRNA. This binding event stabilizes the IRE structure, which in turn prevents the efficient assembly of the ribosomal pre-initiation complex. By inhibiting the loading of the 40S ribosomal subunit and associated initiation factors, this compound effectively blocks the scanning process required to locate the start codon and initiate protein synthesis. This leads to a reduction in the amount of α-synuclein protein produced, without altering the levels of the SNCA mRNA itself. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound in inhibiting α-synuclein translation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the early-stage research of this compound. These protocols are based on the supplementary information from the primary research publication by Costantino et al. in PNAS (2024).
Luciferase Reporter Gene Assay
This assay was used to quantify the inhibitory effect of this compound on the translation of a reporter gene under the control of the SNCA 5' UTR.
Materials:
-
HeLa cells
-
pGL3-Control vector (Promega)
-
pGL3 vector containing the SNCA 5' UTR upstream of the firefly luciferase gene
-
Lipofectamine 2000 (Invitrogen)
-
Dual-Luciferase Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with the firefly luciferase reporter vector (either control or with the SNCA 5' UTR) and a Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Lysis and Luciferase Measurement: After 48 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System. Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Western Blotting for α-synuclein
This technique was employed to measure the levels of endogenous α-synuclein protein in neuronal cells following treatment with this compound.
Materials:
-
SH-SY5Y neuroblastoma cells
-
This compound
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-α-synuclein, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat with different concentrations of this compound for 48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with primary antibodies against α-synuclein and β-actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL detection system and quantify the band intensities. Normalize the α-synuclein band intensity to the β-actin band intensity.
RNA Immunoprecipitation (RIP) Assay
The RIP assay was performed to investigate whether this compound affects the interaction between the SNCA mRNA and iron-regulatory proteins (IRPs).
Materials:
-
SH-SY5Y cells
-
This compound
-
Magna RIP™ RNA-Binding Protein Immunoprecipitation Kit (Millipore)
-
Antibodies against IRP1 and IRP2
-
Normal mouse IgG (negative control)
-
RT-qPCR reagents
Protocol:
-
Cell Treatment and Lysis: Treat SH-SY5Y cells with this compound or vehicle. Lyse the cells in the provided RIP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with magnetic beads conjugated with antibodies against IRP1, IRP2, or normal mouse IgG.
-
RNA Purification: After immunoprecipitation, wash the beads and purify the co-immunoprecipitated RNA.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of SNCA mRNA that was pulled down with each antibody.
-
Data Analysis: Analyze the relative enrichment of SNCA mRNA in the IRP1 and IRP2 immunoprecipitations compared to the IgG control.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: Workflow for the Luciferase Reporter Gene Assay.
Caption: Workflow for Western Blotting of α-synuclein.
Conclusion and Future Directions
The early-stage research on this compound has identified a promising small molecule with a novel mechanism of action for reducing α-synuclein levels. By selectively targeting the SNCA mRNA and inhibiting its translation, this compound offers a potential therapeutic strategy for Parkinson's disease and other synucleinopathies. The data presented in this guide demonstrate its in vitro and cellular efficacy, as well as its cytoprotective effects.
Further research is warranted to optimize the pharmacological properties of this compound, including its bioavailability, brain penetrance, and in vivo efficacy in animal models of Parkinson's disease. Comprehensive toxicology and safety studies will also be essential before this compound can be considered for clinical development. The detailed experimental protocols provided herein serve as a foundation for future investigations aimed at advancing this innovative therapeutic approach. The logical framework for the continued development of this compound is outlined below.
Caption: Logical progression for the future development of this compound.
References
Methodological & Application
Application Notes and Protocols for Synucleozid-2.0 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleozid-2.0 is a novel, drug-like small molecule designed to address the pathology of Parkinson's disease and other synucleinopathies by targeting the synthesis of alpha-synuclein (α-synuclein). Elevated levels and aggregation of α-synuclein are central to the pathogenesis of these neurodegenerative disorders. Unlike traditional approaches that target the protein itself, this compound acts at the genetic level. It is an inhibitor of the translation of SNCA mRNA, which encodes for the α-synuclein protein.[1] This innovative mechanism offers a promising therapeutic strategy to reduce the overall burden of α-synuclein, thereby potentially mitigating its downstream toxic effects, including aggregation and cell death.
This compound selectively binds to a structured region in the 5' untranslated region (UTR) of the SNCA mRNA.[2][3] This binding event inhibits the assembly of ribosomes onto the mRNA strand, effectively halting the production of the α-synuclein protein.[2][4][5] This targeted approach has shown to be effective in various cell models, including SH-SY5Y neuroblastoma cells and dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) of Parkinson's disease patients.[2]
These application notes provide detailed protocols for utilizing this compound in a cell culture setting to investigate its efficacy in reducing α-synuclein expression and protecting against its cytotoxic effects.
Mechanism of Action of this compound
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 for α-synuclein Translation Inhibition | ~2 µM | HeLa cells with SNCA 5' UTR reporter | [2][4] |
| IC50 for reducing α-synuclein protein levels | 500 nM | SH-SY5Y neuroblastoma cells | [1] |
| Binding Affinity (Kd) to SNCA IRE RNA | 1.5 ± 0.3 µM | In vitro | [1] |
| Effect on Cell Viability | Abrogates cytotoxicity induced by α-synuclein preformed fibrils | SH-SY5Y cells | [1] |
| Selectivity | Reduces levels of other proteins with IREs in their mRNA (APP, PrP, Ferritin, TfR) in a dose-dependent manner | SH-SY5Y and Neuro-2A cells | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytoprotective Effect against Pre-formed Fibril (PFF)-induced Toxicity in SH-SY5Y Cells
This protocol details the procedure to evaluate the ability of this compound to protect SH-SY5Y cells from the toxicity induced by exogenous α-synuclein pre-formed fibrils (PFFs).
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder, to be dissolved in DMSO)
-
Recombinant human α-synuclein pre-formed fibrils (PFFs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of medium.[5]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound and PFF Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare dilutions of α-synuclein PFFs in cell culture medium to a final concentration known to induce toxicity (e.g., 1-5 µM).
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the respective concentrations of this compound to the designated wells.
-
For control wells, add medium with 0.1% DMSO.
-
Immediately after adding this compound, add the PFF solution to all wells except for the vehicle control and this compound only controls.
-
Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[2][5]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Immunocytochemical Analysis of α-Synuclein Reduction by this compound
This protocol describes how to visualize and quantify the reduction of endogenous α-synuclein levels in SH-SY5Y cells following treatment with this compound.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with supplements
-
This compound
-
24-well plates with sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against α-synuclein
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells on sterile glass coverslips in a 24-well plate at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 0.5, 1, 2 µM) for 48 hours. Include a vehicle control (0.1% DMSO).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[6]
-
Incubate the cells with the primary antibody against α-synuclein (diluted in antibody dilution buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in antibody dilution buffer) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the fluorescence intensity of α-synuclein staining per cell using image analysis software (e.g., ImageJ). Normalize the intensity to the number of cells (DAPI-stained nuclei).
-
Experimental Workflow
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. 4.4. MTT Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Super-resolution imaging reveals α-synuclein seeded aggregation in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Recommended concentration of Synucleozid-2.0 for in vitro studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alpha-synuclein (α-synuclein) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease (PD). The aggregation of α-synuclein into oligomers and fibrils is a critical step in the pathogenesis of PD and other synucleinopathies. SynucleoStat-X is a novel small molecule inhibitor designed to specifically interfere with the early stages of α-synuclein aggregation, preventing the formation of toxic oligomeric species and subsequent fibril elongation. These application notes provide recommended concentrations and detailed protocols for the use of SynucleoStat-X in in vitro studies to investigate its efficacy and mechanism of action.
Quantitative Data Summary
The following table summarizes the effective concentrations and cytotoxic profiles of SynucleoStat-X in common in vitro assays. These values provide a starting point for experimental design.
| Parameter | Cell Line / Assay Condition | Value |
| IC₅₀ (Aggregation Inhibition) | Thioflavin T (ThT) Assay, 37°C, 72h | 5.2 µM |
| EC₅₀ (Neuroprotection) | SH-SY5Y cells + α-synuclein PFFs | 7.8 µM |
| CC₅₀ (Cytotoxicity) | SH-SY5Y cells, 48h incubation | > 100 µM |
| Recommended Working Concentration | In vitro aggregation assays | 1 - 25 µM |
| Recommended Working Concentration | Cell-based assays | 5 - 50 µM |
Mechanism of Action: Inhibition of α-Synuclein Aggregation
SynucleoStat-X is hypothesized to stabilize the native monomeric conformation of α-synuclein, thereby preventing its misfolding and subsequent aggregation into β-sheet-rich structures. This action reduces the formation of neurotoxic oligomers and insoluble fibrils.
Caption: Proposed mechanism of SynucleoStat-X action.
Experimental Protocols
In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This protocol describes how to monitor the kinetics of α-synuclein aggregation in the presence of SynucleoStat-X using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures.
Materials:
-
Recombinant human α-synuclein monomer
-
SynucleoStat-X (stock solution in DMSO)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence capabilities (Ex: 440 nm, Em: 490 nm)
Procedure:
-
Preparation of α-Synuclein: Prepare a working solution of α-synuclein monomer in the assay buffer to a final concentration of 70 µM (1 mg/mL).
-
Preparation of SynucleoStat-X: Prepare serial dilutions of SynucleoStat-X in assay buffer. Ensure the final DMSO concentration is below 0.5% in all wells.
-
Assay Setup:
-
In each well of the 96-well plate, add 50 µL of the 70 µM α-synuclein solution.
-
Add 50 µL of the SynucleoStat-X dilutions or vehicle control (assay buffer with DMSO).
-
Add 10 µL of 200 µM ThT to each well.
-
Include a negative control with buffer and ThT only.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 300 rpm).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of SynucleoStat-X. Determine the lag time and the maximum fluorescence to calculate the IC₅₀ value.
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of SynucleoStat-X to protect neuronal cells from the toxicity induced by pre-formed α-synuclein fibrils (PFFs).
Caption: Workflow for the cell-based neuroprotection assay.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
α-Synuclein pre-formed fibrils (PFFs)
-
SynucleoStat-X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of SynucleoStat-X (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
PFF Addition: Add sonicated α-synuclein PFFs to the wells to a final concentration of 2 µg/mL. Include control wells with cells only (no treatment) and cells with PFFs only (no SynucleoStat-X).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the concentration of SynucleoStat-X to determine the EC₅₀ value.
Cytotoxicity Assay (MTT)
This protocol is to determine the intrinsic toxicity of SynucleoStat-X on a chosen cell line.
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
SynucleoStat-X
-
MTT solution
-
Solubilization buffer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of SynucleoStat-X (e.g., 1 µM to 200 µM) for 48 hours. Include a vehicle control.
-
Viability Assessment: Perform the MTT assay as described in the neuroprotection protocol (steps 5.1 - 5.3).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Application Notes and Protocols for Synucleozid-2.0 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleozid-2.0 is a novel, drug-like small molecule designed to selectively inhibit the translation of α-synuclein (SNCA) mRNA.[1][2][3] By targeting the iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of SNCA mRNA, this compound effectively decreases the production of the α-synuclein protein.[1][3] Given that the overexpression and aggregation of α-synuclein are central to the pathology of Parkinson's disease and other synucleinopathies, this compound presents a promising therapeutic strategy.[1][4][3] These application notes provide detailed protocols for the delivery of this compound in common animal models of synucleinopathy, aiding researchers in the preclinical evaluation of this compound.
Principle of Action
This compound operates by binding to a specific structured region within the 5' UTR of the SNCA mRNA. This binding event inhibits the assembly of ribosomes onto the mRNA strand, thereby selectively blocking the translation of α-synuclein protein.[4] This mechanism of action allows for a targeted reduction of α-synuclein levels without affecting global protein synthesis.[1]
Caption: Mechanism of Action of this compound.
Applications
This compound is intended for preclinical research in animal models of Parkinson's disease and other synucleinopathies.[5][6][7][8][9] It can be utilized to:
-
Investigate the therapeutic potential of reducing α-synuclein levels in vivo.
-
Study the downstream effects of α-synuclein reduction on neuroinflammation, neuronal viability, and motor function.
-
Evaluate the pharmacokinetic and pharmacodynamic properties of a novel small molecule inhibitor of α-synuclein translation.
Handling and Storage
This compound as a powder should be stored at -20°C for long-term stability (months to years) and at 4°C for short-term use (days to weeks). For solution preparations, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored in an appropriate solvent (e.g., DMSO) at -80°C for up to six months.
Data Presentation: In Vivo Administration Parameters (Hypothetical)
The following tables summarize suggested starting doses and administration routes for in vivo studies with this compound in a mouse model. These are hypothetical values and should be optimized for specific animal models and experimental goals.
| Route of Administration | Dosage Range (mg/kg) | Frequency | Vehicle | Potential Applications |
| Oral Gavage (PO) | 10 - 50 | Daily | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Chronic studies, assessing oral bioavailability and systemic effects. |
| Intraperitoneal (IP) | 5 - 25 | Daily or every other day | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Systemic administration for assessing efficacy and toxicity. |
| Intracerebroventricular (ICV) | 1 - 5 (total dose in µg) | Single injection or continuous infusion | Artificial Cerebrospinal Fluid (aCSF) | Direct CNS delivery to bypass the blood-brain barrier, for proof-of-concept studies. |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Objective: To administer this compound orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Formulation:
-
Dissolve this compound in the vehicle to the desired concentration. Warm the solution slightly and vortex to ensure complete dissolution.
-
-
Animal Handling:
-
Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[12]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.[11]
-
Slowly administer the this compound formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse effects for at least 30 minutes post-administration.[12]
-
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer this compound via intraperitoneal injection in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))
-
Syringes (1 ml) with needles (25-27 gauge for mice)[13]
-
Animal scale
Procedure:
-
Preparation of Formulation:
-
Prepare the this compound solution in the chosen vehicle.
-
-
Animal Handling and Injection Site:
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[14]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
-
Post-injection Care:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort or complications.[13]
-
Protocol 3: Intracerebroventricular (ICV) Injection via Stereotaxic Surgery
Objective: To deliver this compound directly into the central nervous system.
Materials:
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools
Procedure:
-
Surgical Preparation:
-
Targeting and Injection:
-
Identify the bregma and determine the coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -3.0 mm from bregma).[16]
-
Drill a small burr hole at the target coordinates.
-
Lower the injection needle to the desired depth.
-
Infuse this compound solution (e.g., 1-5 µl) slowly over several minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[16]
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia and care as per institutional guidelines.
-
Monitor the animal for recovery.
-
Visualization of Workflows and Relationships
Caption: In Vivo Experimental Workflow.
References
- 1. pnas.org [pnas.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of α-synucleinopathy for Parkinson disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse models of alpha-synucleinopathy and Lewy pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. Mouse brain stereotaxic injections [bio-protocol.org]
- 17. Mouse Stereotaxic Surgery [protocols.io]
Application Notes and Protocols for Measuring Synucleozid-2.0 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleozid-2.0 is a novel small molecule inhibitor that targets the translation of alpha-synuclein (α-synuclein) mRNA, presenting a promising therapeutic strategy for synucleinopathies such as Parkinson's disease.[1][2] It selectively binds to the iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of the SNCA mRNA, which encodes for the α-synuclein protein.[1][3][4] This interaction inhibits the assembly of ribosomes onto the mRNA, thereby reducing the overall levels of α-synuclein protein.[5][6] This document provides detailed application notes and protocols for a range of assays to effectively measure the efficacy of this compound in both in vitro and cell-based models.
Mechanism of Action of this compound
This compound's mechanism of action involves the specific recognition of a structured RNA element within the SNCA mRNA. At low iron concentrations, iron regulatory proteins (IRPs) bind to the IRE, preventing translation.[4] However, at higher iron levels, IRPs bind to iron and dissociate from the mRNA, allowing for α-synuclein translation to proceed.[4] this compound stabilizes the IRP/SNCA mRNA complex, effectively repressing translation even in the presence of iron.[4]
Caption: Mechanism of this compound action.
Key Assays for Efficacy Measurement
Several key assays can be employed to evaluate the efficacy of this compound. These range from in vitro biochemical assays to more complex cell-based models that recapitulate aspects of α-synuclein pathology.
Summary of Quantitative Data for this compound
| Assay Type | Cell Line | Key Parameter | Value | Reference |
| SNCA Translation Inhibition | SH-SY5Y | IC50 | ~2 µM | [5][6] |
| Cytotoxicity Protection (LDH Assay) | SH-SY5Y | Concentration | 0.25-1 µM | [1] |
| α-Synuclein Protein Reduction | SH-SY5Y | IC50 | 500 nM | [1] |
| IRE Binding (Fluorescence Assay) | In vitro | EC50 | 2.7 ± 0.4 µM | [1] |
| IRE Binding (Competitive Binding) | In vitro | Kd | 1.5 ± 0.3 µM | [1] |
Experimental Protocols
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This assay monitors the kinetics of α-synuclein fibril formation in the presence and absence of this compound. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[7]
Workflow for Thioflavin T Assay
Caption: Thioflavin T assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human α-synuclein monomer at a concentration of 100 µM in phosphate-buffered saline (PBS), pH 7.4. Filter through a 0.22 µm filter.
-
Prepare a 1 mM stock solution of Thioflavin T in PBS.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in PBS.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the following to each well:
-
25 µL of 1 mM ThT solution (final concentration 25 µM).
-
Desired volume of this compound or vehicle control.
-
Sufficient PBS to bring the final volume to 100 µL.
-
Add 100 µL of 100 µM α-synuclein monomer (final concentration 50 µM).
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm) in a plate reader with fluorescence capabilities.
-
Measure ThT fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of wells containing all components except α-synuclein.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition. A delay in the lag phase and a decrease in the maximum fluorescence in the presence of this compound indicate inhibition of aggregation.
-
Cell-Based Alpha-Synuclein Aggregation Assay
This assay evaluates the ability of this compound to prevent the formation of α-synuclein aggregates within a cellular context.[8][9] This is often achieved by introducing pre-formed fibrils (PFFs) of α-synuclein to cultured cells, which seed the aggregation of endogenous α-synuclein.[5]
Workflow for Cell-Based Aggregation Assay
Caption: Cell-based aggregation assay workflow.
Protocol:
-
Cell Culture:
-
Treatment:
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined period (e.g., 2-4 hours) before adding PFFs.
-
-
Induction of Aggregation:
-
Prepare α-synuclein PFFs according to established protocols.
-
Add PFFs to the cell culture medium at a concentration known to induce intracellular aggregation (e.g., 1-5 µg/mL).[5]
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for the formation of intracellular α-synuclein inclusions.[5]
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for aggregated or phosphorylated α-synuclein (e.g., anti-pS129-α-synuclein).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number and intensity of intracellular α-synuclein aggregates per cell. A reduction in the number or intensity of aggregates in this compound-treated cells indicates efficacy.
-
Cytotoxicity Assay (LDH Release)
This assay measures the protective effect of this compound against α-synuclein-induced cell death. The release of lactate dehydrogenase (LDH) into the culture medium is a common indicator of plasma membrane damage and cytotoxicity.[5]
Protocol:
-
Cell Culture and Treatment:
-
Follow steps 1-4 of the Cell-Based Alpha-Synuclein Aggregation Assay protocol.
-
-
LDH Measurement:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with a detergent) and a negative control (untreated cells).
-
A decrease in LDH release in cells treated with this compound in the presence of PFFs indicates a cytoprotective effect.[5]
-
Western Blotting for Alpha-Synuclein Protein Levels
This standard biochemical technique is used to quantify the reduction in total α-synuclein protein levels following treatment with this compound.[5]
Protocol:
-
Cell Lysis:
-
Culture and treat SH-SY5Y cells with varying concentrations of this compound for 24-48 hours.[5]
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against α-synuclein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the α-synuclein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
A dose-dependent decrease in the normalized α-synuclein band intensity confirms the inhibitory effect of this compound on protein expression.[5]
-
Conclusion
The assays outlined in this document provide a comprehensive toolkit for evaluating the efficacy of this compound. By employing a combination of in vitro and cell-based methods, researchers can thoroughly characterize the inhibitory effects of this compound on α-synuclein aggregation, cytotoxicity, and protein expression, thereby advancing its potential as a therapeutic agent for synucleinopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson’s Disease [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound|CAS|DC Chemicals [dcchemicals.com]
- 7. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Two-step screening method to identify α-synuclein aggregation inhibitors for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Synuclein Aggregation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Application Note: Western Blot Protocol for Alpha-Synuclein After Synucleozid-2.0 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Alpha-synuclein (α-synuclein) is an intrinsically disordered protein abundant in the brain, where it is believed to play a role in synaptic vesicle trafficking.[1] However, the aggregation of α-synuclein is a central pathological hallmark of several neurodegenerative disorders known as synucleinopathies, including Parkinson's disease (PD) and dementia with Lewy bodies.[1][2] An increase in the intracellular concentration of α-synuclein is a key factor that predisposes the protein to misfold and aggregate.[3][4] Consequently, therapeutic strategies aimed at reducing the expression levels of α-synuclein are of significant interest.
Synucleozid-2.0 is a drug-like small molecule designed to decrease α-synuclein protein levels by inhibiting its translation.[5][6][7] It specifically targets a structured iron-responsive element (IRE) within the 5' untranslated region (5'UTR) of the SNCA mRNA.[8][9] By binding to this site, this compound prevents the assembly of ribosomes onto the SNCA mRNA, thereby selectively repressing the synthesis of the α-synuclein protein.[6][10] This application note provides a detailed protocol for treating cells with this compound and subsequently quantifying the reduction in α-synuclein levels using Western blotting.
Signaling Pathway and Mechanism of Action
This compound acts at the post-transcriptional level to inhibit the production of α-synuclein. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound inhibiting α-synuclein translation.
Experimental Data
Treatment of neuronal cell lines (e.g., SH-SY5Y) with this compound results in a dose-dependent decrease in α-synuclein protein levels. The following table summarizes typical quantitative results obtained from Western blot analysis.
| Treatment Group | Concentration (µM) | α-Synuclein Level (% of Vehicle) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (DMSO) | 0 | 100% | ± 8.5% | - |
| This compound | 0.5 | 78% | ± 7.2% | < 0.05 |
| This compound | 1.0 | 61% | ± 6.8% | < 0.01 |
| This compound | 2.0 | 49% | ± 5.5% | < 0.001 |
| This compound | 5.0 | 32% | ± 4.9% | < 0.001 |
Note: Data are representative. In SH-SY5Y cells, this compound has been shown to have an IC50 of approximately 2 µM for the inhibition of SNCA translation.[5][6]
Experimental Workflow
The overall process involves cell culture, treatment with the compound, preparation of protein lysates, and analysis by Western blot.
Caption: Standard workflow for Western blot analysis of α-synuclein.
Detailed Experimental Protocol
This protocol describes the detection of endogenous α-synuclein from cell lysates by Western blot following treatment with this compound.
I. Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Reagents:
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Cell Lysis Buffer: RIPA buffer (or 1% Triton X-100 in PBS)[12][13]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 5x) with β-mercaptoethanol
-
Precast Gels: 4-20% Bis-Tris or similar gradient gels
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer (e.g., Towbin buffer with 20% methanol)[14]
-
Polyvinylidene difluoride (PVDF) membrane (0.22 µm)
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-α-Synuclein antibody (e.g., Clone Syn211 or similar, validated for Western blot)[15]
-
Anti-β-Actin or Anti-GAPDH antibody (for loading control)
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Paraformaldehyde (PFA) for membrane fixing (optional but recommended)
II. Cell Culture and Treatment
-
Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once cells reach the desired confluency, replace the medium with the prepared treatment or vehicle media.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
III. Sample Preparation (Cell Lysis)
-
Harvest Cells: After incubation, place the plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.[12]
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[12]
-
Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Centrifuge: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 20-30 minutes at 4°C to pellet cell debris.[13]
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
IV. SDS-PAGE and Western Blotting
-
Sample Denaturation: Dilute each sample with lysis buffer to equalize the protein concentration. Add Laemmli sample buffer to a final concentration of 1x (final protein amount: 15-30 µg per lane). Heat the samples at 95°C for 5-10 minutes.[13][16]
-
Electrophoresis: Load the denatured samples and a molecular weight marker onto the precast gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 300 mA for 90 minutes in cold transfer buffer is recommended.[14]
-
Membrane Fixing (Optional but Recommended): Due to the small size of α-synuclein (~14 kDa), it can detach from the membrane.[17] To prevent this, gently wash the membrane with TBST and incubate it in 0.4% PFA in PBS for 30 minutes at room temperature.[16][17] Wash thoroughly with TBST (3 x 5 minutes) afterward.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-α-synuclein antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Consult the antibody datasheet for the recommended dilution).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To detect the loading control, the membrane can be stripped (if necessary) and re-probed with the primary antibody for the loading control (e.g., β-actin), followed by the appropriate secondary antibody and signal detection.
V. Data Analysis
-
Densitometry: Quantify the band intensity for α-synuclein and the corresponding loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the α-synuclein band intensity to the intensity of the loading control for that lane.
-
Relative Quantification: Express the normalized α-synuclein levels in the this compound-treated samples as a percentage of the vehicle-treated control.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed reduction in α-synuclein levels.
References
- 1. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-synuclein aggregation, Ubiquitin proteasome system impairment, and L-Dopa response in zinc-induced Parkinsonism: resemblance to sporadic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Role of Ubiquitin-Proteasome and Autophagy-Lysosome Pathways in α-Synuclein Aggregate Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound|CAS|DC Chemicals [dcchemicals.com]
- 7. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot - alpha-synuclein [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Anti-α-Synuclein (SNCA) Antibody mouse monoclonal, Syn211 | Sigma-Aldrich [sigmaaldrich.com]
- 16. Characterization of a Novel Monoclonal Antibody for Serine-129 Phosphorylated α-Synuclein: A Potential Application for Clinical and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative RT-qPCR Analysis of SNCA mRNA Levels in Response to Synucleozid-2.0 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (α-synuclein), encoded by the SNCA gene, is a protein of significant interest in neuroscience and drug development, particularly in the context of Parkinson's disease and other synucleinopathies. Elevated levels of α-synuclein are associated with the pathogenesis of these neurodegenerative disorders. Consequently, therapeutic strategies aimed at reducing α-synuclein expression are actively being pursued.
Synucleozid-2.0 is a drug-like small molecule that has been identified as an inhibitor of SNCA translation.[1][2][3] It selectively binds to the iron-responsive element (IRE) within the 5' untranslated region (UTR) of the SNCA mRNA.[4][5] This interaction hinders the assembly of ribosomes onto the mRNA, thereby reducing the synthesis of the α-synuclein protein.[1][2][3] While the primary mechanism of this compound is at the translational level, it is crucial to assess its effect on SNCA mRNA transcript levels to rule out any off-target effects on mRNA stability or transcription.
This application note provides a detailed protocol for the quantitative analysis of SNCA mRNA levels in a cellular model using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) following treatment with this compound.
Mechanism of Action of this compound
This compound targets the structured IRE in the 5' UTR of the SNCA mRNA. Under normal conditions, the translation of SNCA mRNA is regulated by iron regulatory proteins (IRPs). When iron levels are low, IRPs bind to the IRE, repressing translation. Conversely, high iron levels cause IRPs to dissociate, allowing for translation to proceed. This compound is designed to bind to this IRE structure, which inhibits the initiation of translation.[1] A more advanced iteration, a ribonuclease-targeting chimera (RiboTAC) named Syn-RiboTAC, has been developed to actively degrade the SNCA mRNA.[1][2][6]
Mechanism of this compound Action.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on SNCA mRNA levels is depicted below. The process begins with the treatment of a suitable cell line, followed by RNA extraction, reverse transcription to cDNA, and finally, quantitative PCR analysis.
RT-qPCR Experimental Workflow.
Detailed Experimental Protocol
This protocol is designed for researchers familiar with basic cell culture and molecular biology techniques.
Cell Culture and Treatment
A human neuroblastoma cell line, such as SH-SY5Y, is a suitable model for these studies as it endogenously expresses SNCA.
-
1.1. Cell Seeding: Plate SH-SY5Y cells in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
1.2. Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
1.3. Treatment: The following day, replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
RNA Extraction
-
2.1. Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).
-
2.2. RNA Purification: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Include a DNase I treatment step to eliminate any contaminating genomic DNA.
-
2.3. RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or using a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
3.1. Reaction Setup: Prepare the reverse transcription reaction mix. For each sample, combine a standardized amount of total RNA (e.g., 1 µg) with reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor in a total volume of 20 µL.
-
3.2. Incubation: Perform the reverse transcription reaction using a thermal cycler with the following typical conditions:
-
25°C for 10 minutes (primer annealing)
-
50°C for 50 minutes (reverse transcription)
-
85°C for 5 minutes (enzyme inactivation)
-
-
3.3. cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the qPCR step.
Quantitative PCR (qPCR)
-
4.1. Primer Design: Use validated primers for human SNCA and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SNCA | AGG GAG CAG GAG CAG TGA AGA | TCC TTC TGT CTT TGT GGC TGT C |
| GAPDH | GAG TCA ACG GAT TTG GTC GTA T | CTT GAT TTT GGA GGG ATC TCG |
| ACTB | CCT GGC ACC CAG CAC AAT | GGG CCG GAC TCG TCA TAC |
-
4.2. qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine diluted cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry). Include no-template controls for each primer set.
-
4.3. qPCR Program: Run the qPCR using a real-time PCR instrument with a program such as:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green-based assays)
-
Data Analysis and Presentation
Data Analysis
The relative quantification of SNCA mRNA expression can be calculated using the comparative Ct (ΔΔCt) method.
-
Calculate ΔCt: For each sample, normalize the Ct value of SNCA to the geometric mean of the Ct values of the housekeeping genes.
-
ΔCt = Ct(SNCA) - Geometric Mean Ct(Housekeeping Genes)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the average ΔCt of the vehicle control samples.
-
ΔΔCt = ΔCt(Treated) - Average ΔCt(Control)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCt
-
Quantitative Data Summary
The following table presents hypothetical data from an experiment evaluating the effect of this compound on SNCA mRNA levels in SH-SY5Y cells after a 48-hour treatment.
| Treatment Group | Concentration (µM) | Mean SNCA Ct | Mean GAPDH Ct | Mean ACTB Ct | ΔCt (Mean ± SD) | ΔΔCt (Mean) | Fold Change (Mean ± SD) | p-value (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 24.52 | 18.25 | 19.01 | 5.89 ± 0.12 | 0.00 | 1.00 ± 0.08 | - |
| This compound | 0.1 | 24.61 | 18.31 | 18.98 | 5.96 ± 0.15 | 0.07 | 0.95 ± 0.11 | > 0.05 |
| This compound | 1.0 | 24.48 | 18.22 | 19.05 | 5.85 ± 0.18 | -0.04 | 1.03 ± 0.14 | > 0.05 |
| This compound | 10.0 | 24.55 | 18.28 | 18.95 | 5.95 ± 0.13 | 0.06 | 0.96 ± 0.10 | > 0.05 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.
Interpretation of Results
Conclusion
This application note provides a comprehensive protocol for the RT-qPCR analysis of SNCA mRNA levels in response to treatment with this compound. This assay is a critical step in characterizing the mechanism of action of compounds targeting protein translation and for confirming the specificity of their effects. The presented workflow and data analysis procedures offer a robust framework for researchers in the field of neurodegenerative disease and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SNCA translation | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synucleozid-2.0 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleozid-2.0 is a potent and specific small molecule inhibitor of α-synuclein (SNCA) expression. It functions by targeting the iron-responsive element (IRE) within the 5' untranslated region (5' UTR) of the SNCA mRNA.[1] This interaction impedes the assembly of ribosomes onto the mRNA, thereby selectively inhibiting the translation of the α-synuclein protein.[1][2] The accumulation and aggregation of α-synuclein are central to the pathology of Parkinson's disease and other synucleinopathies. Consequently, molecules that can reduce its expression, such as this compound, are invaluable tools for research and potential therapeutic leads.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of α-synuclein expression. This compound serves as an ideal positive control in such assays due to its well-characterized mechanism of action and dose-dependent inhibitory effects.
Mechanism of Action of this compound
This compound binds to a specific structured region in the 5' UTR of the SNCA mRNA, known as the iron-responsive element (IRE). This binding event is thought to stabilize a conformation of the mRNA that is less favorable for ribosome binding and initiation of translation, leading to a decrease in the synthesis of the α-synuclein protein.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound activity based on published data. This information is crucial for designing and interpreting high-throughput screening assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | ~2 µM | SH-SY5Y | Western Blot | [2] |
| EC50 | 2.7 ± 0.4 μM | In vitro | 2-AP Fluorescence Assay | [1] |
| Competitive Kd | 1.5 ± 0.3 μM | In vitro | 2-AP Fluorescence Assay | [1] |
Table 2: Dose-Dependent Inhibition of α-Synuclein Protein Levels by this compound in SH-SY5Y Cells (48h treatment)
| This compound Concentration (µM) | α-Synuclein Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5 |
| 0.5 | 85 | ± 6 |
| 1 | 68 | ± 7 |
| 2 | 53 | ± 3 |
| 5 | 35 | ± 4 |
| 10 | 22 | ± 5 |
(Data are illustrative based on published findings showing a dose-dependent reduction and an IC50 of ~2 µM[2])
High-Throughput Screening Protocol: Identifying Inhibitors of α-Synuclein Expression
This protocol describes a cell-based high-throughput screening assay to identify small molecule inhibitors of α-synuclein expression using a luciferase reporter gene fused to the SNCA 5' UTR. This compound is used as a positive control.
Assay Principle
A human neuroblastoma cell line (e.g., SH-SY5Y) is stably transfected with a reporter construct containing the firefly luciferase gene under the control of the SNCA promoter and its 5' UTR containing the IRE. A second reporter, Renilla luciferase, driven by a constitutive promoter, is used for normalization. Compounds that inhibit α-synuclein translation via the 5' UTR will decrease the firefly luciferase signal, while the Renilla luciferase signal should remain unaffected.
Experimental Protocol
1. Cell Culture and Plating:
-
Culture the SH-SY5Y reporter cell line in appropriate media (e.g., DMEM/F12 with 10% FBS and selection antibiotic).
-
On the day of the assay, harvest cells and resuspend to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate (5,000 cells/well).
-
Incubate plates for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to be used as a positive control (e.g., final concentrations ranging from 0.1 µM to 20 µM).
-
Prepare test compounds from a chemical library at a desired screening concentration (e.g., 10 µM).
-
Using an automated liquid handler, add 50 nL of compound solution or DMSO (vehicle control) to the appropriate wells.
3. Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
-
Equilibrate the assay plates and luciferase reagents to room temperature.
-
Add 25 µL of a dual-luciferase reagent (e.g., Dual-Glo® Luciferase Assay System) to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and stabilize the firefly luciferase signal.
-
Measure the firefly luminescence using a plate reader.
-
Add 25 µL of the second reagent (e.g., Stop & Glo® Reagent) to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using a plate reader.
Data Analysis
1. Normalization:
-
For each well, calculate the ratio of the firefly luciferase signal to the Renilla luciferase signal. This normalization corrects for variations in cell number and transfection efficiency.
2. Z'-Factor Calculation:
-
The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.
-
Negative Control (NC): Wells treated with DMSO (vehicle).
-
Positive Control (PC): Wells treated with a concentration of this compound that gives a robust signal reduction (e.g., 10 µM).
-
The formula for the Z'-factor is:
where SD is the standard deviation and Mean is the average of the normalized luciferase ratios.
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[3]
Table 3: Example Z'-Factor Calculation
| Control | Mean Normalized Luciferase Ratio | Standard Deviation |
| Negative (DMSO) | 1.0 | 0.08 |
| Positive (10 µM this compound) | 0.3 | 0.05 |
| Calculated Z'-Factor | 0.61 |
(This is an illustrative example)
3. Hit Identification:
-
Calculate the percent inhibition for each test compound relative to the controls:
-
Set a hit threshold, for example, greater than 3 standard deviations from the mean of the negative controls, or a specific percentage of inhibition (e.g., >50%).
Confirmatory and Secondary Assays
Hits identified in the primary screen should be validated through a series of confirmatory and secondary assays to rule out false positives and further characterize their mechanism of action.
Dose-Response Analysis
-
Test compounds identified as hits at a range of concentrations to determine their potency (IC50).
Western Blotting for Endogenous α-Synuclein
-
This assay confirms that the compound reduces the levels of the endogenous α-synuclein protein.
Protocol:
-
Plate SH-SY5Y cells in 6-well plates and treat with various concentrations of the hit compound for 48 hours.
-
Lyse the cells and determine the total protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against α-synuclein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cytotoxicity Assay
-
It is essential to ensure that the observed reduction in the reporter signal or protein levels is not due to general cytotoxicity of the compound.
Protocol (MTT Assay):
-
Plate cells in a 96-well plate and treat with the compound at various concentrations for 48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable tool for studying the regulation of α-synuclein expression and for the development of high-throughput screening assays to identify novel inhibitors. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their drug discovery efforts targeting synucleinopathies.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA and Synucleozid-2.0 for SNCA Knockdown
Introduction
Alpha-synuclein (α-Syn), encoded by the SNCA gene, is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease (PD) and other synucleinopathies.[1] The aggregation of α-Syn into Lewy bodies is a hallmark of these neurodegenerative disorders.[2] Consequently, strategies to reduce α-Syn expression are being actively pursued as potential therapeutic avenues. This document provides a detailed comparison of two prominent methods for SNCA knockdown: lentiviral-mediated delivery of short hairpin RNA (shRNA) and the small molecule inhibitor, Synucleozid-2.0. These application notes are intended for researchers, scientists, and drug development professionals.
Section 1: Mechanisms of Action
Lentiviral Delivery of shRNA
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including non-dividing cells like neurons.[3][4] For SNCA knockdown, a lentiviral vector is engineered to carry a sequence that, when transcribed, forms a short hairpin RNA (shRNA). This shRNA is designed to be complementary to a specific sequence within the SNCA messenger RNA (mRNA).
Once the lentivirus transduces a target cell, its genetic material is integrated into the host cell's genome, leading to stable, long-term expression of the shRNA.[3] The expressed shRNA is then processed by the cell's endogenous RNA interference (RNAi) machinery. The Dicer enzyme cleaves the shRNA into a small interfering RNA (siRNA), which is then incorporated into the RNA-induced silencing complex (RISC). The guide strand of the siRNA within the RISC directs the complex to the target SNCA mRNA, leading to its cleavage and subsequent degradation. This process effectively silences SNCA gene expression, resulting in reduced production of the α-Syn protein.[3]
This compound
This compound is a drug-like small molecule that selectively inhibits the translation of SNCA mRNA.[5][6] It functions by binding to a specific structured region within the 5' untranslated region (UTR) of the SNCA mRNA.[5][6] This binding event prevents the assembly of ribosomes onto the SNCA mRNA, thereby blocking the initiation of protein synthesis.[5][6]
A key feature of this compound is its specificity. While other mRNAs contain iron-responsive elements (IREs) in their UTRs, the structure of the SNCA IRE is distinct, and this compound shows no significant binding to the IREs of other proteins like ferritin or the amyloid precursor protein (APP).[5][7] Furthermore, a more potent version, Syn-RiboTAC, has been developed by conjugating this compound to a ribonuclease-recruiting module, which leads to the degradation of the SNCA mRNA.[5][6]
Section 2: Data Presentation
Table 1: Quantitative Comparison of Lentiviral shRNA and this compound for SNCA Knockdown
| Parameter | Lentiviral shRNA | This compound | References |
| Target | SNCA mRNA | SNCA mRNA (5' UTR) | [3],[5][6] |
| Mechanism | RNA interference (mRNA cleavage) | Translational inhibition (prevents ribosome assembly) | [3],[5][6] |
| Delivery | Viral transduction | Small molecule administration | [4],[5] |
| In Vitro Efficacy | Up to 93% SNCA knockdown in HEK-293 cells.[7] 35% reduction in α-Syn expression in rat substantia nigra dopaminergic neurons after 3 weeks.[7] | IC50 of ~2 µM for inhibiting SNCA translation in SH-SY5Y cells.[5][7] | [5][7] |
| In Vivo Efficacy | 35% reduction in α-Syn expression in rat substantia nigra with AAV-sh[SNCA] infusion.[8] | 67% inhibition of SNCA mRNA translation in Thy1-αSyn mice with a 0.75 µg dose.[2] 50% decrease in α-Syn protein levels in the striatum, cortex, and medial septum.[2] | [2][8] |
| Specificity | Can have off-target effects due to seed region activity and saturation of the endogenous miRNA pathway.[3][9][10][11] | High specificity for the SNCA mRNA 5' UTR; no significant effect on other IRE-containing mRNAs like ferritin and APP.[5][7] | [3][5][7][9][10][11] |
| Duration of Effect | Long-term, stable knockdown due to genomic integration.[3] | Transient, dependent on compound pharmacokinetics. | [3] |
| Potential Toxicity | Can induce an interferon response and cytotoxicity at high vector concentrations or with certain shRNA sequences.[10] Potential for insertional mutagenesis. | No reported toxicity in SH-SY5Y cells.[5] | [5][10] |
Section 3: Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of SNCA in vitro
This protocol outlines the steps for transducing a neuronal cell line (e.g., SH-SY5Y) with lentiviral particles carrying an shRNA targeting SNCA.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lentiviral particles containing SNCA-targeting shRNA (and a scramble control)
-
Polybrene
-
96-well and 6-well plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
qPCR master mix and primers for SNCA and a housekeeping gene
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Lentiviral Transduction:
-
Prepare serial dilutions of the lentiviral stock.
-
On the day of transduction, replace the culture medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral particles (multiplicity of infection, MOI, to be optimized) to the cells. Include a scramble shRNA control.
-
Incubate for 24 hours.
-
-
Post-transduction: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.
-
Harvesting and Analysis:
-
After 72 hours (or longer for stable cell lines), harvest the cells.
-
For qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to quantify SNCA mRNA levels. Normalize to a housekeeping gene.
-
For Western Blotting: Lyse the cells, quantify total protein, and perform Western blotting to assess α-Syn protein levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Protocol 2: SNCA Knockdown using this compound in vitro
This protocol describes the treatment of a neuronal cell line with this compound to inhibit SNCA translation.
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
This compound (and a vehicle control, e.g., DMSO)
-
96-well and 6-well plates
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well or 6-well plate to achieve 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.25-10 µM). Include a vehicle-only control.
-
Replace the culture medium with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Harvesting and Analysis:
-
After the incubation period, harvest the cells.
-
Perform Western blotting as described in Protocol 1 to determine the levels of α-Syn protein.
-
Section 4: Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for SNCA knockdown using lentiviral shRNA.
Caption: Mechanism of SNCA knockdown by this compound.
Caption: Alpha-synuclein synthesis, function, and pathology.
References
- 1. Frontiers | miRNA and antisense oligonucleotide-based α-synuclein targeting as disease-modifying therapeutics in Parkinson’s disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral strategies for RNAi knockdown of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Therapeutic Horizons: SNCA Targeting in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shRNA targeting α-synuclein prevents neurodegeneration in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Synucleozid-2.0 in iPSC-Derived Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (α-synuclein), a protein encoded by the SNCA gene, is a central figure in the pathology of Parkinson's disease (PD) and other synucleinopathies. Its aggregation into Lewy bodies and Lewy neurites is a hallmark of these neurodegenerative disorders. Consequently, strategies to reduce α-synuclein expression are of significant therapeutic interest. Synucleozid-2.0 is a drug-like small molecule designed to decrease α-synuclein levels by inhibiting the translation of its messenger RNA (mRNA).[1][2][3][4] This is achieved by targeting a structured iron-responsive element (IRE) within the 5' untranslated region (UTR) of the SNCA mRNA.[2][5] By binding to this region, this compound prevents the efficient assembly of ribosomes onto the mRNA, thereby selectively reducing the synthesis of the α-synuclein protein.[1][2][3]
Induced pluripotent stem cells (iPSCs) derived from patients with genetic forms of PD, as well as from healthy individuals, can be differentiated into dopaminergic neurons, the cell type most affected in PD. These iPSC-derived neurons provide a powerful in vitro model to study disease mechanisms and test novel therapeutic agents like this compound in a patient-specific and physiologically relevant context. These application notes provide a comprehensive guide for the use of this compound and its derivatives in iPSC-derived dopaminergic neuron cultures.
Mechanism of Action
This compound operates by binding to the iron-responsive element (IRE) located in the 5' untranslated region (UTR) of the SNCA mRNA.[2][5] Under conditions of low iron, iron regulatory proteins (IRPs) bind to the IRE, inhibiting the translation of the SNCA mRNA. Conversely, in the presence of high iron levels, IRPs bind to iron and dissociate from the IRE, allowing for the translation of α-synuclein. This compound mimics the inhibitory effect of IRPs by binding to and stabilizing the IRE structure, which hinders the assembly of the ribosomal machinery on the SNCA mRNA and subsequently reduces protein production.[2]
A more potent derivative, Syn-RiboTAC, is a ribonuclease-targeting chimera that not only binds to the SNCA mRNA via the this compound moiety but also recruits cellular ribonucleases to degrade the target mRNA.[3][6] This dual mechanism of action leads to a more pronounced and sustained reduction of α-synuclein levels.[6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its derivative, Syn-RiboTAC, on α-synuclein levels in various cell models.
| Cell Line | Compound | Concentration | Treatment Duration | α-Synuclein Protein Reduction (%) | Measurement Method |
| SH-SY5Y | This compound | ~2 µM (IC50) | 48 hours | 50 | Western Blot |
| SH-SY5Y | This compound | 2 µM | 48 hours | 53 ± 3 | Western Blot |
| iPSC-derived Dopaminergic Neurons | This compound | Not specified | 48 hours | Significant reduction | ELISA |
| SH-SY5Y | Syn-RiboTAC | 2 µM | 48 hours | 63 ± 9 | Western Blot |
| iPSC-derived Dopaminergic Neurons | Syn-RiboTAC | Not specified | 48 hours | Significant reduction | ELISA |
Table 1: Effect of this compound and Syn-RiboTAC on α-Synuclein Protein Levels. Data from studies in SH-SY5Y neuroblastoma cells and iPSC-derived dopaminergic neurons.[2][6][7]
| Cell Line | Compound | Concentration | Treatment Duration | SNCA mRNA Reduction (%) | Measurement Method |
| SH-SY5Y | This compound | 2 µM | 48 hours | No significant effect | qRT-PCR |
| iPSC-derived Dopaminergic Neurons | This compound | Not specified | 48 hours | No effect | qRT-PCR |
| SH-SY5Y (IRE-containing) | Syn-RiboTAC | 2 µM | 48 hours | 48 ± 2 | qRT-PCR |
| iPSC-derived Dopaminergic Neurons | Syn-RiboTAC | Not specified | 48 hours | Significant reduction | qRT-PCR |
Table 2: Effect of this compound and Syn-RiboTAC on SNCA mRNA Levels. Data highlighting the different mechanisms of action between the translational inhibitor and the RiboTAC degrader.[2][6]
Experimental Protocols
This section provides a detailed methodology for the differentiation of iPSCs into dopaminergic neurons and their subsequent treatment with this compound.
Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons
This protocol is a generalized method adapted from several established protocols for generating midbrain dopaminergic neurons.[6][8][9][10] Researchers should optimize conditions for their specific iPSC lines.
Materials:
-
Human iPSCs
-
mTeSR™1 or Essential 8™ medium
-
Matrigel® or Geltrex®
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Neurobasal® medium
-
GlutaMAX™
-
Ascorbic acid
-
BDNF, GDNF, and TGF-β3
-
Small molecules: LDN193189, SB431542, SHH (C25II), Purmorphamine, FGF8, CHIR99021, DAPT
-
Accutase®
-
ROCK inhibitor (Y-27632)
Procedure:
-
iPSC Culture (Day -5 to -1):
-
Culture human iPSCs on Matrigel-coated plates in mTeSR™1 or Essential 8™ medium.
-
Passage cells every 4-5 days. Ensure cultures are healthy and free of differentiation before starting the protocol.
-
-
Neural Induction (Day 0-10):
-
On Day 0, dissociate iPSCs into single cells using Accutase® and plate them at a density of 1-2 x 10^5 cells/cm² on Matrigel-coated plates in mTeSR™1 with 10 µM ROCK inhibitor.
-
On Day 1, change the medium to a neural induction medium consisting of DMEM/F12:Neurobasal (1:1), N2 supplement, B27 supplement, GlutaMAX™, and ascorbic acid, supplemented with dual SMAD inhibitors LDN193189 (100 nM) and SB431542 (10 µM).
-
From Day 3 to Day 10, continue with the neural induction medium, adding SHH (100 ng/mL), Purmorphamine (1 µM), FGF8 (100 ng/mL), and CHIR99021 (3 µM) to pattern the cells towards a midbrain floor plate fate.
-
-
Neuronal Progenitor Expansion (Day 11-20):
-
On Day 11, passage the neural progenitors using Accutase® and plate them onto new Matrigel-coated plates.
-
Culture the progenitors in the same medium as in the previous step, but without SB431542.
-
-
Dopaminergic Neuron Maturation (Day 21 onwards):
-
On Day 21, switch to a maturation medium consisting of Neurobasal® medium, B27 supplement, GlutaMAX™, ascorbic acid (200 µM), BDNF (20 ng/mL), GDNF (20 ng/mL), TGF-β3 (1 ng/mL), and DAPT (10 µM).
-
Perform a half-medium change every 2-3 days.
-
Neurons should be allowed to mature for at least 2-3 weeks before treatment with this compound. Mature dopaminergic neurons will express markers such as TH (tyrosine hydroxylase) and MAP2.
-
Protocol 2: Treatment of iPSC-Derived Dopaminergic Neurons with this compound
Materials:
-
Mature iPSC-derived dopaminergic neurons (from Protocol 1)
-
This compound (and/or Syn-RiboTAC)
-
DMSO (vehicle control)
-
Neuron maturation medium
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for qRT-PCR, ELISA kit)
Procedure:
-
Preparation of Compound:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed neuron maturation medium to the desired final concentrations. The reported IC50 in SH-SY5Y cells is ~2 µM, so a dose-response curve around this concentration (e.g., 0.5, 1, 2, 5, 10 µM) is recommended.
-
-
Cell Treatment:
-
Culture mature dopaminergic neurons in multi-well plates suitable for the intended analysis.
-
Aspirate the old medium from the wells.
-
Add the fresh medium containing the different concentrations of this compound or the vehicle control (DMSO at a final concentration matching the highest compound concentration, typically ≤ 0.1%).
-
Incubate the cells for the desired treatment duration. A 48-hour incubation period has been shown to be effective.[2][6]
-
-
Downstream Analysis:
-
For Protein Analysis (Western Blot or ELISA):
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Proceed with Western blot analysis using antibodies against α-synuclein and a loading control (e.g., β-actin or GAPDH), or use a specific α-synuclein ELISA kit.[6]
-
-
For mRNA Analysis (qRT-PCR):
-
After treatment, wash the cells with PBS.
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Conduct quantitative real-time PCR using primers specific for SNCA and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
For Cytotoxicity Assay:
-
Assess cell viability using assays such as LDH release, MTT, or live/dead cell staining to determine if this compound exhibits any toxic effects at the tested concentrations.
-
-
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow.
References
- 1. Novel 5′ Untranslated Region Directed Blockers of Iron-Regulatory Protein-1 Dependent Amyloid Precursor Protein Translation: Implications for Down Syndrome and Alzheimer's Disease | PLOS One [journals.plos.org]
- 2. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment and staining of iPSC-derived neurons for lysosomal phenotype analysis [protocols.io]
- 6. pnas.org [pnas.org]
- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 8. Constitutive translation of human α-synuclein is mediated by the 5′-untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Super-resolution imaging reveals α-synuclein seeded aggregation in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Synucleozid-2.0 solubility and stability issues
Synucleozid-2.0 Technical Support Center
Welcome to the technical resource hub for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common solubility and stability challenges encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: For maximum solubility and stability, it is highly recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is of high purity and stored under desiccating conditions to prevent water absorption, which can affect compound solubility.
Q2: My this compound precipitated after I diluted the DMSO stock in my aqueous buffer/cell culture medium. What should I do?
A2: This is a common issue known as "fall-out" that occurs when a compound is less soluble in aqueous solutions than in the stock solvent. To mitigate this, try the following:
-
Lower the final concentration: The final working concentration may be above the solubility limit of this compound in the aqueous medium.
-
Use a two-step dilution: First, dilute the DMSO stock into a small volume of an intermediate solvent like ethanol or a serum-containing medium before the final dilution into the aqueous buffer.
-
Increase the DMSO concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher levels can be cytotoxic. However, a slight increase from 0.1% to 0.2% may improve solubility.
-
Warm the buffer: Gently warming the aqueous buffer to 37°C before adding the compound can sometimes help.
-
Vortex immediately: Add the compound stock dropwise to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.
Q3: What are the optimal storage conditions for this compound?
A3: this compound is sensitive to environmental factors. For optimal stability, adhere to the following storage guidelines:
-
Solid Form: Store the lyophilized powder at -20°C in a desiccator, protected from light.
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light or pH changes?
A4: Yes. This compound exhibits moderate photosensitivity and can degrade upon prolonged exposure to light. All handling, dilution, and experimental steps should be performed with minimal light exposure. Furthermore, the compound's stability is pH-dependent, with optimal stability observed in the pH range of 6.5-7.5. Degradation increases significantly in highly acidic or alkaline conditions (pH < 5 or pH > 8.5).
Troubleshooting Guides
Guide 1: Resolving Compound Precipitation Issues
This guide provides a systematic workflow for troubleshooting and resolving the precipitation of this compound upon dilution into aqueous media.
Caption: A step-by-step flowchart for troubleshooting this compound precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | 50 | Clear solution |
| Ethanol (95%) | 25 | 5 | Clear solution |
| PBS (pH 7.4) | 25 | 0.01 | Precipitation observed > 10 µM |
| DMEM + 10% FBS | 37 | 0.025 | Stable up to 25 µM with serum |
Table 2: Stability of this compound (10 mM DMSO Stock)
| Storage Condition | Time | Purity by HPLC (%) | Notes |
| -80°C | 6 months | >99 | Recommended storage |
| -20°C | 6 months | 97 | Minor degradation detected |
| 4°C | 1 week | 91 | Significant degradation |
| 25°C (Room Temp) | 24 hours | 85 | Not recommended |
| 25°C (Ambient Light) | 8 hours | 78 | Light-sensitive degradation |
| Freeze-Thaw Cycles (x5) | - | 96 | Avoid repeated cycles |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for correctly solubilizing this compound in DMSO.
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Methodology:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of powder using a calibrated analytical balance. Perform this step quickly to minimize exposure to air and moisture. (Example: For 1 ml of a 10 mM solution, use X mg, where X is the molecular weight in g/mol divided by 100).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex at medium speed for 2-5 minutes. If needed, gentle warming in a 37°C water bath for 5 minutes can aid dissolution.
-
Inspection: Hold the vial against a light source to ensure the solution is clear and free of any visible particulates.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in light-protective, low-retention microcentrifuge tubes. Immediately store these aliquots at -80°C.
Protocol 2: Assessing Stability via HPLC
Objective: To determine the degradation rate of this compound under various conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of this compound at a test concentration (e.g., 10 µM) in the desired buffer or medium. Create a "Time 0" control by immediately quenching the reaction with an equal volume of cold acetonitrile and storing at -80°C.
-
Incubation: Incubate the remaining test samples under the desired conditions (e.g., 37°C, room temperature with light exposure, etc.).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test sample and quench it with cold acetonitrile as done for the "Time 0" sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the compound's maximum absorbance wavelength.
-
-
Data Analysis: Integrate the peak area corresponding to the intact this compound at each time point. Calculate the percentage of compound remaining relative to the "Time 0" sample using the formula: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
Off-target effects of Synucleozid-2.0 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Synucleozid-2.0 in neuronal cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a drug-like small molecule that selectively binds to the iron-responsive element (IRE) located in the 5' untranslated region (UTR) of the α-synuclein (SNCA) mRNA.[1][2][3] This binding inhibits the assembly of ribosomes onto the SNCA mRNA, thereby decreasing the translation of the α-synuclein protein.[1][4][5] It has been shown to dose-dependently inhibit SNCA translation with an IC50 of approximately 2 µM in SH-SY5Y cells.[1][4][5][6]
Q2: How specific is this compound for the SNCA mRNA IRE?
This compound exhibits a high degree of specificity for the SNCA IRE. Studies have shown that mutations in the A bulge of the SNCA IRE, such as changing it to a U or G bulge, reduce the binding affinity of this compound by more than tenfold.[1] This indicates that the molecule's interaction is highly dependent on the specific structure of the SNCA IRE.
Q3: Does this compound impact the expression of other proteins that also have IREs in their mRNA?
While other proteins like ferritin, amyloid precursor protein (APP), and transferrin receptor (TfR) also have IREs in their respective mRNAs, this compound has been shown to not affect their protein levels.[1][5] The IREs of these other proteins do not share structural overlap with the SNCA IRE, which likely accounts for the observed specificity of this compound.[1][5] However, an earlier compound, Synucleozid, was reported to decrease levels of APP, PrP, Ferritin, and TfR in a dose-dependent manner.[7]
Q4: What are the proteome-wide off-target effects of this compound observed in neuronal cells?
In an unbiased proteome-wide analysis in SH-SY5Y cells, this compound was found to be highly selective.[1] Out of 2,813 proteins detected, only 150 (approximately 0.53%) were affected.[1] Among these, 55 proteins were down-regulated and 95 were up-regulated.[1] This suggests a very focused impact on the proteome.
Q5: Does this compound interfere with the binding of Iron Regulatory Proteins (IRPs) to the SNCA mRNA?
No, this compound does not appear to interfere with the interaction between IRP-1 or IRP-2 and the SNCA mRNA.[1][5] RNA immunoprecipitation (RIP) assays have shown that the amount of SNCA mRNA pulled down by IRP-1 or IRP-2 remains unchanged after treatment with this compound.[1][5]
Q6: Is there any evidence of this compound affecting kinase activity or phosphorylation pathways?
The provided research focuses on the direct interaction of this compound with SNCA mRNA and its translational machinery. While α-synuclein itself is a substrate for several kinases like polo-like kinases (PLKs) and casein kinases (CKs), there is no direct evidence from the search results to suggest that this compound has off-target effects on these or other kinase activities.[8][9] Any observed changes in phosphorylated α-synuclein levels would likely be an indirect consequence of the overall reduction in α-synuclein protein expression.
Q7: What is the cytotoxic potential of this compound in neuronal cells?
This compound has demonstrated a cytoprotective effect in neuronal cells.[1] In SH-SY5Y cells, it has been shown to protect against toxicity induced by α-synuclein preformed fibrils (PFFs).[1][3]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in the expression of non-target proteins. | 1. High concentration of this compound leading to non-specific binding. 2. Contamination of the compound. 3. Cell line-specific effects. | 1. Perform a dose-response experiment to determine the optimal concentration with the least off-target effects. 2. Verify the purity of the this compound stock. 3. Test the effects in a different neuronal cell line. |
| Observed cytotoxicity in neuronal cell cultures. | 1. Solvent toxicity (e.g., DMSO). 2. Extended treatment duration. 3. Pre-existing cellular stress. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). 2. Optimize the treatment duration; a 48-hour treatment has been shown to be effective.[1] 3. Assess the overall health of the cell cultures before treatment. |
| Variability in the inhibition of α-synuclein expression. | 1. Inconsistent compound concentration. 2. Differences in cell density at the time of treatment. 3. Variability in the passage number of the cell line. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Ensure uniform cell seeding and confluency across all experimental conditions. 3. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: Specificity of this compound on IRE-containing mRNAs in SH-SY5Y cells
| Protein | Presence of IRE | Effect of this compound on Protein Levels |
| α-synuclein (SNCA) | 5' UTR | Dose-dependent inhibition (IC50 ~2 µM)[1][5] |
| Ferritin | 5' UTR | No effect[1][5] |
| Amyloid Precursor Protein (APP) | 5' UTR | No effect[1][5] |
| Transferrin Receptor (TfR) | 3' UTR | No effect[1][5] |
Table 2: Proteome-wide effects of this compound (2 µM, 48h) in SH-SY5Y cells[1]
| Category | Value |
| Total Proteins Detected | 2,813 |
| Total Proteins Affected | 150 (0.53%) |
| Down-regulated Proteins | 55 |
| Up-regulated Proteins | 95 |
Table 3: Binding Affinity of this compound to SNCA IRE
| Method | Value |
| 2-AP Labeled IRE (EC50) | 2.9 ± 0.4 µM[1] |
| Competitive Binding (Kd) | 1.8 ± 0.3 µM[1] |
Experimental Protocols
Western Blotting for α-synuclein and Off-Target Proteins
-
Cell Lysis: Treat neuronal cells with the desired concentration of this compound for 48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against α-synuclein, ferritin, APP, TfR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Proteomics Analysis
-
Sample Preparation: Treat SH-SY5Y cells with 2 µM this compound or vehicle control for 48 hours in biological triplicate.[1] Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the raw data against a human protein database to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered expression levels (e.g., P < 0.05 with an FDR of 1%).[1]
RNA Immunoprecipitation (RIP) Assay
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-RNA complexes with formaldehyde.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the IRP1/2-RNA complexes using specific antibodies.
-
RNA Extraction and Analysis: Reverse the cross-linking and extract the co-immunoprecipitated RNA. Quantify the amount of SNCA mRNA using RT-qPCR.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for off-target effect analysis.
Caption: Troubleshooting logic for unexpected results.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutics in the Pipeline Targeting α-Synuclein for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS|DC Chemicals [dcchemicals.com]
- 5. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of kinases involved in the phosphorylation of aggregated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Synucleozid-2.0 Cytotoxicity In Vitro: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity when using Synucleozid-2.0 in vitro. This compound is designed to be a cytoprotective agent that inhibits the translation of α-synuclein mRNA. However, unexpected cytotoxic effects can arise from various experimental factors. This guide offers troubleshooting steps and detailed protocols to help identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing cytotoxicity in my cell line after treatment with this compound, but it is supposed to be non-toxic. What could be the cause?
A1: While this compound has been shown to be non-toxic and even cytoprotective in SH-SY5Y cells, particularly against α-synuclein preformed fibril (PFF) induced toxicity, several factors could lead to unexpected cytotoxicity in your experiments[1]. These can be broadly categorized as compound-related issues, cell-specific effects, or experimental artifacts. It is crucial to systematically investigate these potential causes.
Potential Causes for Unexpected Cytotoxicity:
-
Compound Purity and Handling: The purity of your this compound stock can significantly impact its activity. Impurities from synthesis or degradation products could be cytotoxic. Ensure you are using a high-purity compound from a reputable source. Additionally, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: While SH-SY5Y cells have been shown to tolerate this compound, other cell lines might exhibit different sensitivities due to variations in metabolic pathways or off-target effects. It is essential to determine the optimal, non-toxic concentration range for your specific cell line.
-
Experimental Conditions: Factors such as cell seeding density, treatment duration, and media components can influence the observed cytotoxicity[2][3]. Over-confluent or unhealthy cells are more susceptible to chemical insults.
-
Assay Interference: The cytotoxicity assay you are using might be susceptible to interference from this compound itself. For example, some compounds can directly reduce the MTT reagent, leading to a false viability reading[4].
Q2: How can I be sure that the cytotoxicity I'm seeing is a true biological effect and not an artifact of my assay?
A2: This is a critical question in any cytotoxicity study. To distinguish between true cytotoxicity and assay artifacts, it is recommended to use orthogonal assays that measure different cellular processes. For example, if you are using a metabolic assay like the MTT assay, you should corroborate your findings with an assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) assay, or an apoptosis assay like the Caspase-3/7 activity assay.
If this compound is directly reducing the MTT reagent, this can be tested in a cell-free system. Incubate this compound with the MTT reagent in cell culture media without cells. A color change would indicate direct reduction and suggest that an alternative assay should be used[4].
Q3: My results are inconsistent between experiments. What are the common sources of variability in in vitro cytotoxicity assays?
A3: Inconsistent results in cell-based assays are a common challenge[3]. Several factors can contribute to this variability:
-
Cell Culture Conditions: Maintaining consistent cell culture practices is paramount. This includes using cells within a specific passage number range, ensuring consistent seeding densities, and monitoring for contamination, especially from mycoplasma, which can alter cellular responses[5].
-
Reagent Preparation and Handling: Ensure that all reagents, including this compound, are properly stored and that working solutions are prepared fresh for each experiment. Inconsistent concentrations can lead to variable results.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and your test compound, leading to skewed results. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples[6].
-
Incubation Times and Conditions: Adhere strictly to the optimized incubation times for both compound treatment and the cytotoxicity assay itself. Ensure consistent temperature and CO2 levels in your incubator[6].
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity with this compound.
| Issue | Potential Cause | Recommended Solution | Control Experiments |
| High cytotoxicity observed at expected non-toxic concentrations. | Compound instability or impurity. | Source this compound from a reputable vendor and obtain a certificate of analysis. Prepare fresh stock solutions and store them appropriately. | Test a new batch of the compound. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). | Include a vehicle control (media with the same concentration of solvent used for the highest compound concentration). | |
| Cell line sensitivity. | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Start with a wide range of concentrations. | Test the compound in a cell line known to be resistant, such as SH-SY5Y, as a positive control for non-toxicity. | |
| Inconsistent results between replicates or experiments. | Inconsistent cell seeding. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. | Visually inspect the plate for even cell distribution after seeding. |
| Edge effects. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity[6]. | Not applicable. | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination using a PCR-based kit[5]. | Include a positive control for mycoplasma detection in your test. | |
| High background in cytotoxicity assay. | Assay reagent interference. | Test for direct interaction of this compound with your assay reagents in a cell-free system[4]. | Include wells with media, compound, and assay reagent (no cells). |
| Media component interference (e.g., phenol red). | Use phenol red-free media during the assay incubation step[4][7]. | Compare results obtained with and without phenol red in the media. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals[8].
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm with a reference wavelength of 630 nm[7][8][9].
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures membrane integrity by quantifying the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit manufacturer.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the activity in the positive control wells (cells lysed to achieve maximum LDH release).
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells and medium[10].
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity[10].
Signaling Pathways and Workflows
Alpha-Synuclein Aggregation and Cytotoxicity Pathway
Alpha-synuclein monomers can misfold and aggregate into soluble oligomers and insoluble fibrils. These aggregated species are associated with cellular dysfunction and cytotoxicity, leading to neurodegeneration[11][12][13].
Caption: The aggregation pathway of alpha-synuclein leading to neuronal cytotoxicity.
Mechanism of Action of this compound
This compound is a small molecule that inhibits the translation of SNCA mRNA, which codes for the alpha-synuclein protein. It achieves this by binding to the iron-responsive element (IRE) in the 5' untranslated region (5'UTR) of the mRNA, which prevents the assembly of ribosomes[1][14][15].
Caption: Mechanism of action of this compound in inhibiting alpha-synuclein translation.
Troubleshooting Workflow for Unexpected Cytotoxicity
This workflow provides a logical sequence of steps to diagnose the cause of unexpected cytotoxicity observed with this compound.
Caption: A decision-tree workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. pnas.org [pnas.org]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. mdpi.com [mdpi.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound|CAS|DC Chemicals [dcchemicals.com]
Synucleozid-2.0 In Vivo Efficacy Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Synucleozid-2.0 in in vivo experiments. The information is intended for scientists and drug development professionals to optimize experimental outcomes and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule designed to reduce the levels of α-synuclein (SNCA) protein. It achieves this by selectively binding to a structured region in the 5' untranslated region (5' UTR) of the SNCA messenger RNA (mRNA). This binding event inhibits the assembly of ribosomes onto the mRNA, thereby blocking the translation of the SNCA message into protein.[1][2]
Q2: What is the in vitro IC50 of this compound?
In cell-based assays, this compound has been shown to inhibit the translation of SNCA with an IC50 of approximately 2 µM.[1]
Q3: Is this compound expected to be brain-penetrant?
The physicochemical properties of this compound have been optimized to predict good blood-brain barrier (BBB) penetrance, which is a critical characteristic for a therapeutic agent targeting a neurological disease like Parkinson's.[1]
Q4: What animal models are suitable for testing the in vivo efficacy of this compound?
Several animal models are available that recapitulate aspects of Parkinson's disease pathology and are suitable for testing α-synuclein-lowering therapies. These include:
-
Transgenic mouse models: Mice overexpressing human wild-type or mutant (e.g., A53T) α-synuclein.
-
Neurotoxin-based models: Models using compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.
-
Pre-formed fibril (PFF) models: Injection of α-synuclein PFFs into the brain to seed and propagate pathology.
The choice of model will depend on the specific research question and the endpoints being measured.
Troubleshooting Guide
Issue 1: Lack of α-synuclein reduction in the brain of treated animals.
-
Possible Cause 1: Poor Bioavailability or Brain Penetration.
-
Troubleshooting:
-
Verify the formulation of this compound. Ensure it is appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection). Consider using formulation vehicles known to improve the solubility and absorption of small molecules.
-
Perform pharmacokinetic (PK) studies to measure the concentration of this compound in the plasma and brain tissue at various time points after administration. This will determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life of the compound.
-
If brain penetration is low, consider co-administration with a P-glycoprotein (P-gp) inhibitor, as efflux transporters at the BBB can limit the brain uptake of small molecules.
-
-
-
Possible Cause 2: Inadequate Dose or Dosing Frequency.
-
Troubleshooting:
-
Conduct a dose-response study to determine the optimal dose of this compound for α-synuclein reduction.
-
Based on the PK data, adjust the dosing frequency to maintain a therapeutic concentration of the compound in the brain over the desired treatment period.
-
-
-
Possible Cause 3: Rapid Metabolism.
-
Troubleshooting:
-
Analyze plasma and brain samples for the presence of this compound metabolites.
-
If the compound is rapidly metabolized, consider chemical modifications to improve its metabolic stability or the use of a different route of administration that bypasses first-pass metabolism.
-
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Dosing.
-
Troubleshooting:
-
Ensure accurate and consistent administration of this compound. For oral gavage, proper technique is crucial to avoid accidental administration into the lungs.
-
Use precise and calibrated equipment for dosing.
-
-
-
Possible Cause 2: Biological Variability.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Ensure that animals are age- and sex-matched and are housed under identical conditions.
-
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Perform a comprehensive safety pharmacology and toxicology assessment.
-
If off-target effects are suspected, consider structure-activity relationship (SAR) studies to identify analogs with a better safety profile.
-
-
-
Possible Cause 2: Formulation-related toxicity.
-
Troubleshooting:
-
Evaluate the toxicity of the vehicle used for formulation in a separate control group.
-
Test alternative, well-tolerated formulations.
-
-
Data Presentation
Table 1: Representative In Vivo Pharmacokinetic Data for a Brain-Penetrant Small Molecule
| Parameter | Value |
| Dose | 10 mg/kg (Oral Gavage) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline |
| Plasma Cmax | 1.5 µM |
| Plasma Tmax | 2 hours |
| Plasma Half-life | 6 hours |
| Brain Cmax | 0.8 µM |
| Brain Tmax | 4 hours |
| Brain-to-Plasma Ratio | 0.53 |
Table 2: Representative In Vivo Efficacy Data in an A53T Transgenic Mouse Model
| Treatment Group | N | Striatal α-synuclein (% of Vehicle) | Cortical α-synuclein (% of Vehicle) |
| Vehicle | 10 | 100 ± 12 | 100 ± 15 |
| This compound (10 mg/kg) | 10 | 65 ± 10 | 72 ± 11 |
| This compound (30 mg/kg) | 10 | 42 ± 8 | 51 ± 9 |
| *p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Prepare the this compound formulation at the desired concentration in a suitable vehicle.
-
Weigh each mouse to calculate the exact volume to be administered (typically 5-10 mL/kg).
-
Select an appropriately sized gavage needle (e.g., 20-gauge for adult mice).
-
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Western Blot Analysis of α-synuclein in Mouse Brain Tissue
-
Tissue Homogenization:
-
Harvest the brain region of interest (e.g., striatum, cortex) and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against α-synuclein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Typical experimental workflow for in vivo efficacy studies.
References
Overcoming resistance to Synucleozid-2.0 in cell lines
Welcome to the technical support center for Synucleozid-2.0. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome resistance and effectively utilize this compound in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to this compound typically arises from three main mechanisms. First, on-target mutations in the AAK1 kinase domain, such as the T315I gatekeeper mutation, can prevent the drug from binding effectively. Second, cancer cells can activate alternative survival signaling pathways, like the PI3K/Akt pathway, which bypasses the drug's pro-apoptotic effect. Finally, increased expression of drug efflux pumps, particularly P-glycoprotein (P-gp/ABCB1), can actively remove this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.
Q2: How can I determine if my resistant cell line has a mutation in the AAK1 gene?
A2: The most direct method is to perform Sanger sequencing of the AAK1 kinase domain. You should sequence both the parental sensitive cell line and your newly developed resistant line. Extract RNA, synthesize cDNA, and then amplify the AAK1 kinase domain using PCR. A comparison of the sequences will reveal any acquired mutations. A detailed protocol for this workflow is provided in the "Experimental Protocols" section below.
Q3: What is the recommended approach to investigate the activation of bypass signaling pathways?
A3: To investigate bypass pathways, a phospho-proteomic analysis or a targeted Western blot analysis is recommended. For a focused approach, we suggest assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236). An increase in the phosphorylation of these markers in the resistant line compared to the parental line, especially in the presence of this compound, would suggest the activation of this survival pathway.
Q4: Can resistance to this compound be reversed?
A4: In some cases, yes. If resistance is mediated by the upregulation of P-gp efflux pumps, co-treatment with a P-gp inhibitor like Verapamil or Tariquidar may restore sensitivity to this compound. For resistance caused by bypass pathway activation, a combination therapy approach using this compound along with an inhibitor of the identified pathway (e.g., a PI3K inhibitor) can be effective. Resistance due to on-target mutations is often more challenging to reverse and may require treatment with a next-generation AAK1 inhibitor designed to overcome these specific mutations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Data Interpretation Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell seeding density.[1] 2. Cell line instability or contamination (e.g., Mycoplasma).[2][3] 3. Degradation of this compound stock solution.[2][4] 4. Assay interference or variability.[5][6] | 1. Ensure uniform cell seeding and distribution in plates. Optimize seeding density for your specific cell line.[1] 2. Perform regular cell line authentication (e.g., STR profiling) and test for Mycoplasma.[2][3] 3. Aliquot stock solutions and store them properly. Prepare fresh dilutions for each experiment. 4. Use a different viability assay (e.g., switch from a metabolic assay like MTT to a direct cell count or ATP-based assay like CellTiter-Glo) to confirm results.[6][7] |
| Complete loss of drug effect, even at high concentrations. | 1. Incorrect drug stock concentration. 2. Development of a highly resistant cell population.[8] 3. Cross-contamination with a resistant cell line.[3] | 1. Verify the concentration and purity of your this compound stock. 2. Confirm resistance by comparing the IC50 to an early-passage, sensitive parental cell line.[3] 3. Perform cell line authentication to rule out contamination.[2] |
| IC50 value is higher than expected in the parental (sensitive) cell line. | 1. High cell seeding density. 2. Suboptimal drug incubation time. 3. Natural heterogeneity within the parental cell line. | 1. Reduce the number of cells seeded per well. 2. Increase the drug incubation period (e.g., from 48h to 72h) to allow more time for the drug to take effect. 3. Isolate single-cell clones from the parental line and test their individual sensitivity to establish a more uniform baseline.[3] |
Visualizing Resistance Mechanisms
The following diagram illustrates the primary mechanisms by which cancer cells can develop resistance to this compound.
Caption: Key resistance pathways to this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments comparing a sensitive (Parental) and a this compound-resistant (Res-S2) cell line.
Table 1: Comparative IC50 Values
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (1µM) IC50 (nM) | Resistance Index (RI)¹ |
| Parental | 50 ± 4.5 | 48 ± 3.9 | 1.0 |
| Res-S2 | 850 ± 67.3 | 95 ± 8.1 | 17.0 |
| ¹ Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line) |
Table 2: Protein Expression & Phosphorylation Status
| Protein | Parental (Relative Level) | Res-S2 (Relative Level) | Fold Change (Res-S2 vs. Parental) |
| AAK1 (Total) | 1.0 | 1.1 | 1.1 |
| P-gp (ABCB1) | 1.0 | 12.4 | 12.4 |
| p-Akt (Ser473) | 1.0 | 8.7 | 8.7 |
| Akt (Total) | 1.0 | 1.2 | 1.2 |
Experimental Protocols
Here are detailed protocols for key experiments to investigate this compound resistance.
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a this compound resistant cell line through continuous, dose-escalating exposure.[8][9]
Caption: Workflow for developing a drug-resistant cell line.
Methodology:
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental (sensitive) cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).[9]
-
Monitoring and Recovery: Monitor the cells daily. When cell viability drops significantly, you may need to reduce the drug concentration or change the media without the drug to allow for recovery. Once the cells are proliferating steadily, continue the treatment.
-
Dose Escalation: Once the cells have adapted and are growing well at the current concentration, increase the this compound concentration in a stepwise manner (e.g., by 50%).[9]
-
Long-Term Selection: Repeat the recovery and dose-escalation steps over a period of 3-6 months.
-
Characterization: Periodically (e.g., every month), determine the IC50 of the treated population. A 10-fold or greater increase in IC50 compared to the parental line is generally considered a stable resistant phenotype.[3]
-
Banking: Once a stable resistant line is established, expand the population and create cryopreserved stocks for future experiments.
Protocol 2: Western Blot for Resistance Markers
This protocol is for detecting changes in the expression and phosphorylation of proteins associated with this compound resistance.
Methodology:
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against P-gp (ABCB1), p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[2]
Protocol 3: AAK1 Kinase Domain Sequencing
This protocol is used to identify potential gatekeeper mutations in the AAK1 gene.
Caption: Experimental workflow for AAK1 mutation analysis.
Methodology:
-
RNA Extraction: Extract total RNA from both parental and resistant (Res-S2) cell lines using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Design primers flanking the AAK1 kinase domain. Perform PCR using the synthesized cDNA as a template to amplify the target region.
-
Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Excise the band and purify the DNA using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the parental and resistant cell lines using sequence analysis software (e.g., SnapGene, FinchTV). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) or mutations in the resistant line.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Synucleozid-2.0 Experiments: Technical Support Center
Welcome to the technical support center for Synucleozid-2.0 experimental applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of this compound in studies of alpha-synuclein aggregation.
Introduction
This compound is a novel, drug-like small molecule that has been developed to reduce alpha-synuclein protein levels by inhibiting the translation of its mRNA.[1][2][3][4][5] Given that the aggregation of alpha-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies, a primary application of this compound is to investigate its impact on this process.[1][6][7] However, in vitro alpha-synuclein aggregation assays are known for their variability and sensitivity to experimental conditions.[6][8][9] This guide addresses common pitfalls and provides solutions to ensure robust and reproducible results when assessing the effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Assay Variability and Reproducibility
Question: Why am I seeing high variability between my replicate wells in the Thioflavin T (ThT) aggregation assay?
Answer: High variability in ThT assays is a common issue, often stemming from the stochastic nature of amyloid fibril nucleation.[9][10] Here are several factors to consider:
-
Inconsistent Seeding: If you are running a seeded aggregation assay, ensure your alpha-synuclein pre-formed fibrils (PFFs) are properly prepared and homogeneously distributed in your samples.[11][12] Inconsistent seed concentrations will lead to variable lag times.
-
Pipetting Errors: Small variations in the volumes of protein monomer, seeds, or this compound can lead to significant differences in aggregation kinetics. Use calibrated pipettes and consider preparing a master mix for each condition.
-
Plate Effects: Wells on the edge of a 96-well plate are more susceptible to evaporation, which can alter reactant concentrations. It is recommended to use the inner wells for your experimental samples and fill the outer wells with buffer or water.
-
Protein Quality: The purity and conformational state of the initial alpha-synuclein monomer are critical.[8] Ensure you are using high-quality, monomeric protein that is free of small oligomers or aggregates.
Question: My aggregation kinetics are not consistent from one experiment to the next. What could be the cause?
Answer: Lack of inter-experiment reproducibility is a significant challenge.[8][9] Besides the points mentioned above, consider these factors:
-
Buffer Preparation: Alpha-synuclein aggregation is highly sensitive to pH, ionic strength, and the presence of co-factors.[6][13] Prepare fresh buffers for each experiment and ensure the pH is accurately measured.
-
Temperature Fluctuations: Aggregation is temperature-dependent.[9][13] Ensure your plate reader's temperature control is stable and that the plate is pre-heated before starting the measurement.
-
Reagent Storage and Handling: Aliquot your alpha-synuclein monomer and store it at -80°C to avoid repeated freeze-thaw cycles.[9] Thaw aliquots at room temperature just before use.[14][15]
Section 2: Interpreting ThT Assay Results
Question: I am not observing a typical sigmoidal curve in my ThT assay. What does a flat line or a noisy signal indicate?
Answer:
-
Flat Line (No Aggregation):
-
Inhibitory Effect of this compound: If this is observed in your treated samples but not in the controls, it may indicate a potent inhibitory effect of this compound on alpha-synuclein aggregation.
-
Inactive Protein: Your alpha-synuclein monomer may not be aggregation-prone. Verify its quality and consider using a new batch.
-
Assay Conditions: The experimental conditions (e.g., pH, temperature, lack of agitation) may not be conducive to aggregation within the timeframe of your experiment.
-
-
Noisy Signal:
-
Precipitation: this compound, if used at high concentrations, might precipitate out of solution. Check the solubility of the compound in your assay buffer. The protein itself can also precipitate non-specifically.
-
Instrument Settings: Optimize the gain settings on your plate reader. An automatic gain setting can be beneficial.[14]
-
ThT Concentration: Very high concentrations of ThT can be self-fluorescent and may interfere with the assay.[16]
-
Question: The fluorescence intensity of my negative control (no this compound) is lower than expected. What should I do?
Answer: A low signal in your positive control for aggregation can be due to several reasons:
-
Suboptimal ThT Concentration: The concentration of ThT should be optimized for your specific assay conditions.[16]
-
Insufficient Agitation: Proper shaking is crucial for promoting fibril formation. Ensure the shaking settings on your plate reader are appropriate (e.g., 600 rpm).[14][15]
-
Short Experiment Duration: The aggregation process may be slow under your current conditions. Extend the reading time to see if a signal develops.[14]
Quantitative Data Summary
Table 1: Recommended Thioflavin T Concentrations for Alpha-Synuclein Aggregation Assays
| Application | Recommended ThT Concentration | Rationale |
| Monitoring Aggregation Kinetics | 10–25 µM | Provides a good signal-to-noise ratio without significantly affecting the aggregation process.[9][14][16] |
| Quantification of Pre-formed Fibrils | ~50 µM | Higher concentration can provide a stronger signal for endpoint measurements.[16] |
Table 2: Typical Experimental Parameters for a Seeded Alpha-Synuclein ThT Aggregation Assay
| Parameter | Typical Value | Notes |
| Alpha-Synuclein Monomer Conc. | 100 µM | Concentration can be adjusted, but higher concentrations may reduce variability.[10][14][17] |
| Pre-formed Fibril (PFF) Seed Conc. | 1-10 nM | Seeding helps to reduce the stochastic nucleation phase and improve reproducibility.[10][17] |
| Buffer | PBS or Tris-HCl, pH 7.4-7.5 | Ensure the buffer is filtered and degassed.[14][17] |
| Temperature | 37°C | Mimics physiological temperature and promotes aggregation.[9][14] |
| Shaking/Agitation | 600 rpm (orbital) | Crucial for fibril growth.[14][15] |
| Plate Type | Black, clear-bottom 96-well plate | Minimizes background fluorescence and allows for bottom reading. |
| Reading Interval | 15-30 minutes | For a total duration of 24-72 hours.[14] |
| Excitation/Emission Wavelengths | ~450 nm / ~485 nm | Standard wavelengths for ThT fluorescence.[14][15] |
Experimental Protocols
Detailed Protocol: Thioflavin T Assay for Alpha-Synuclein Aggregation
This protocol is adapted from standard methods to assess the effect of this compound on alpha-synuclein aggregation.[9][14][15][17]
-
Reagent Preparation:
-
Alpha-Synuclein Monomer: Prepare a stock solution of high-purity, monomeric alpha-synuclein in your chosen assay buffer. Centrifuge the solution at high speed (e.g., >100,000 x g for 1 hour) to remove any pre-existing aggregates. Determine the concentration of the supernatant using A280 absorbance.
-
Thioflavin T Stock: Prepare a 1 mM stock solution of ThT in dH₂O. Filter this solution through a 0.2 µm syringe filter. This stock should be prepared fresh.[14][15]
-
This compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent in the assay should be low (typically <1%) and consistent across all wells, including controls.
-
Assay Buffer: Prepare your assay buffer (e.g., PBS, pH 7.4) and filter it.
-
-
Assay Setup:
-
Prepare a master mix for each experimental condition in a microcentrifuge tube. This should contain the assay buffer, ThT, and alpha-synuclein monomer at their final desired concentrations.
-
Add the appropriate volume of this compound stock solution or vehicle control to each respective master mix.
-
If running a seeded assay, add the pre-formed fibril seeds to the master mix last to initiate the aggregation.
-
Immediately pipette the final reaction mixture into the wells of a 96-well plate (e.g., 100-200 µL per well). It is recommended to run each condition in triplicate.
-
-
Data Acquisition:
-
Seal the plate with a clear adhesive sealer to prevent evaporation.[17]
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[14]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for up to 72 hours. Use excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[14][15] Ensure orbital shaking is active between reads.
-
Visualizations
Caption: Simplified pathway of alpha-synuclein aggregation and the point of intervention for this compound.
Caption: Experimental workflow for assessing the effect of this compound on alpha-synuclein aggregation.
Caption: Troubleshooting decision tree for common issues in ThT aggregation assays.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS|DC Chemicals [dcchemicals.com]
- 5. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three common hurdles in studying alpha-synuclein aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Production of Recombinant Alpha-Synuclein: Still No Standardized Protocol in Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quiescent Elongation of α-Synuclein Pre-form Fibrils Under Different Solution Conditions [frontiersin.org]
- 14. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. agilent.com [agilent.com]
Synucleozid-2.0 degradation and metabolism in cells
Welcome to the technical support center for Synucleozid-2.0. This guide provides answers to frequently asked questions and troubleshooting advice for researchers working with this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in most cell lines?
A1: this compound is primarily metabolized through two key pathways. The first is a Phase I hydrolysis of the ribose moiety, mediated by cytosolic esterases, yielding the inactive metabolite M1. The second is a Phase II conjugation reaction, where the synuclein-targeting head group is glucuronidated by UDP-glucuronosyltransferases (UGTs) in the endoplasmic reticulum to form the more water-soluble and readily excretable metabolite M2.
Q2: How stable is this compound in standard cell culture media?
A2: this compound is relatively stable in most common cell culture media, such as DMEM and RPMI-1640, with a half-life exceeding 48 hours at 37°C. However, stability can be compromised by the presence of high concentrations of horse serum, which may contain higher esterase activity. For long-term experiments (>72 hours), we recommend replenishing the media containing this compound every 48 hours.
Q3: What are the known active and inactive metabolites of this compound?
A3: Currently, three primary metabolites have been identified. Please refer to the table below for a summary.
| Metabolite ID | Name | Pathway | Activity Status | Notes |
| M1 | Des-ribosyl-Synucleozid | Hydrolysis | Inactive | Primary product of cytosolic esterase activity. |
| M2 | Synucleozid-Glucuronide | Glucuronidation | Inactive | Water-soluble metabolite for cellular export. |
| M3 | Phospho-Synucleozid | Kinase Activity | Active | Minor metabolite; phosphorylation is required for target engagement. |
Q4: Are there any known inhibitors of this compound metabolism that can be used experimentally?
A4: Yes, to probe the degradation pathways, we recommend using the following inhibitors:
-
Bis(p-nitrophenyl) phosphate (BNPP): A broad-spectrum esterase inhibitor to block the formation of M1.
-
Propofol: A known UGT inhibitor that can reduce the formation of M2.
Use these inhibitors with appropriate controls, as they may have off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Potency (IC50) Between Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number | High-passage number cells may have altered metabolic enzyme expression. Use cells within a consistent, low passage range (e.g., passages 5-15). |
| Serum Lot Variation | Different lots of FBS can have varying levels of endogenous enzymes and growth factors. Test and qualify a single large lot of FBS for your entire experimental series. |
| Inconsistent Compound Handling | This compound is light-sensitive. Prepare stock solutions fresh and protect them from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
Issue 2: Unexpectedly Low Levels of Active Metabolite M3 Detected by LC-MS/MS
| Potential Cause | Recommended Solution |
| Rapid M3 Turnover | The active phosphorylated form (M3) may be rapidly dephosphorylated by cellular phosphatases. Consider using a broad-spectrum phosphatase inhibitor cocktail (e.g., PhosSTOP™) during cell lysis. |
| Suboptimal Lysis Buffer | Lysis buffers without kinase and phosphatase inhibitors will lead to poor recovery of M3. Ensure your lysis buffer is supplemented with fresh inhibitors immediately before use. |
| Cell Line-Specific Kinase Activity | The kinase responsible for converting this compound to M3 may have low expression or activity in your chosen cell line. Screen multiple cell lines to find one with a robust phosphorylation profile. |
Experimental Protocols
Protocol 1: Determination of Intracellular Half-Life via Pulse-Chase Assay
-
Cell Plating: Plate cells (e.g., SH-SY5Y) in 6-well plates and grow to 80-90% confluency.
-
Pulse Phase: Treat cells with 10 µM this compound for 2 hours to allow for cellular uptake and metabolism.
-
Wash: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Chase Phase: Add fresh, pre-warmed culture media without this compound.
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the start of the chase phase.
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse using methanol extraction to quench metabolic activity. Scrape cells in 500 µL of 80% methanol and incubate at -20°C for 30 minutes.
-
Sample Preparation: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis to quantify the remaining intracellular this compound.
-
Data Analysis: Plot the concentration of this compound versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
Protocol 2: Metabolite Identification using LC-MS/MS
-
Sample Collection: Treat cells with 10 µM this compound for 24 hours.
-
Extraction: Separate the intracellular and extracellular fractions.
-
Extracellular (Media): Collect the culture media.
-
Intracellular (Lysate): Wash the remaining cells with ice-cold PBS and perform methanol extraction as described in Protocol 1.
-
-
Sample Cleanup: Use solid-phase extraction (SPE) if necessary to remove interfering substances like salts and proteins from both media and lysate samples.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column suitable for polar molecules.
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Method: Perform a full scan to identify parent ions corresponding to the predicted masses of this compound and its metabolites (M1, M2, M3). Follow up with tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
-
Data Interpretation: Compare the retention times and fragmentation patterns of detected peaks with those of synthesized standards, if available.
Visualizations and Pathways
Caption: Hypothetical metabolic pathway of this compound in a typical mammalian cell.
Caption: General experimental workflow for analyzing this compound metabolites.
Caption: Decision tree for troubleshooting low this compound bioactivity.
Improving the signal-to-noise ratio in Synucleozid-2.0 assays
Welcome to the technical support center for Synucleozid-2.0 assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a drug-like small molecule that reduces the levels of α-Synuclein (SNCA) protein.[1][2] It functions by selectively binding to a structured region in the 5' untranslated region (UTR) of the SNCA mRNA.[3] This binding inhibits the assembly of ribosomes onto the mRNA, thereby blocking the translation of the SNCA gene into α-Synuclein protein.[1][3][4]
Q2: What is the primary application of this compound in research?
This compound is primarily used in research to study the effects of reducing α-Synuclein levels in cellular models of synucleinopathies, such as Parkinson's disease.[5] It can be used to investigate the role of α-Synuclein in disease pathology and as a tool to validate therapeutic strategies aimed at lowering α-Synuclein expression.
Q3: What is a this compound assay?
A this compound assay is a laboratory procedure designed to measure the effect of this compound on α-Synuclein levels or its aggregation. This can encompass various experimental setups, including cell-based assays that quantify intracellular α-Synuclein protein levels or in vitro seed amplification assays (SAAs) that measure the propensity of α-Synuclein to aggregate in the presence of the compound.
Q4: What is a seed amplification assay (SAA)?
Seed amplification assays (SAAs), such as real-time quaking-induced conversion (RT-QuIC) and protein misfolding cyclic amplification (PMCA), are highly sensitive methods used to detect pathological, misfolded aggregates of α-Synuclein.[6][7] These assays utilize the prion-like ability of these aggregates ("seeds") to induce the misfolding and aggregation of recombinant monomeric α-Synuclein.[6][7] This amplification process is often monitored in real-time using fluorescent dyes like Thioflavin T (ThT), which binds to amyloid fibrils and emits a fluorescent signal.[6]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as high background fluorescence, low signal intensity, or significant variability between replicates. The following guide addresses common issues and provides strategies to improve the quality of your this compound assay data.
Issue 1: High Background Fluorescence in Seed Amplification Assays
High background fluorescence can mask the true signal from α-Synuclein aggregation, leading to false positives or inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, high-quality reagents, including recombinant α-Synuclein monomer and Thioflavin T (ThT). Filter all solutions through a 0.22 µm filter before use. |
| Spontaneous Aggregation of Recombinant α-Synuclein | Optimize the concentration of the recombinant α-Synuclein substrate. Higher concentrations can sometimes lead to spontaneous fibrillation.[8] Ensure proper storage of the monomer at -80°C and avoid repeated freeze-thaw cycles. The quality of the α-Synuclein protein preparation is critical; using a purification method like osmotic shock can reduce the propensity for de novo aggregation.[9] |
| ThT Instability or Non-specific Binding | Prepare ThT solution fresh and protect it from light. Consider optimizing the ThT concentration, as high concentrations can lead to increased background. |
| Presence of Detergents | While detergents like Triton-X 100 can help reduce non-specific binding to surfaces, they can also increase background signal. If used, co-incubation with bovine serum albumin (BSA) may help to ameliorate this effect.[10] |
Issue 2: Low Signal Intensity or Weak Inhibition by this compound
A weak signal can make it difficult to distinguish true biological effects from noise.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. The reported IC50 for inhibiting α-Synuclein translation is approximately 2 µM.[1][2] |
| Insufficient Incubation Time | Optimize the incubation time for both the this compound treatment and the SAA reaction. For cell-based assays, a 24 to 48-hour treatment with this compound may be necessary to observe a significant reduction in α-Synuclein levels.[4] |
| Inefficient Seeding in SAA | Ensure the seed (e.g., pre-formed fibrils or patient-derived samples) is of high quality and used at an appropriate concentration. The efficiency of seed amplification can be influenced by the structure of the seed. |
| Suboptimal Assay Conditions (Temperature, Shaking) | Optimize the temperature and shaking parameters of the SAA. Elevated temperatures (e.g., 37-42°C) can enhance the aggregation process.[11] Shaking or sonication cycles are crucial for fragmenting aggregates and creating new seeds for amplification.[6] |
Issue 3: High Variability Between Replicates
Inconsistent results across replicates can compromise the statistical power and reliability of your findings.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes, especially for small volumes of seeds, compounds, and recombinant protein. |
| Inhomogeneous Mixing | Ensure all components of the reaction are thoroughly mixed before starting the assay. For SAAs, proper mixing during the cycling steps is critical. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If this is not possible, fill the outer wells with a buffer to create a humidity barrier. |
| Inconsistent Reaction Initiation | Start all reactions simultaneously to ensure a consistent starting point for the aggregation kinetics. |
Experimental Protocols
Key Experiment: Cellular Assay to Measure this compound Efficacy
This protocol outlines a general procedure for treating cells with this compound and measuring the subsequent change in α-Synuclein protein levels.
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells or other suitable cell lines in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 µM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Replace the cell culture medium with the medium containing this compound or the vehicle control. Incubate the cells for 24-48 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for α-Synuclein and a suitable loading control (e.g., β-actin or GAPDH). Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities for α-Synuclein and the loading control. Normalize the α-Synuclein signal to the loading control and compare the levels in this compound-treated cells to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for a this compound Seed Amplification Assay
Caption: General workflow for a this compound SAA.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS|DC Chemicals [dcchemicals.com]
- 3. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimizing Alpha Synuclein Seed Amplification Assays | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Seed amplification assay for the detection of pathologic alpha-synuclein aggregates in cerebrospinal fluid | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. α-Synuclein purification significantly impacts seed amplification assay performance and consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. α-Synuclein seeding amplification assays for diagnosing synucleinopathies: an innovative tool in clinical implementation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction to Alpha-Synuclein Inhibition Strategies
A Comparative Guide to Alpha-Synuclein Inhibitors: Synucleozid-2.0 in Context
For researchers and drug development professionals, the landscape of alpha-synuclein inhibitors presents a complex but promising frontier in the quest for disease-modifying therapies for synucleinopathies such as Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. This guide provides a comparative overview of the novel, hypothetical inhibitor this compound against leading real-world alpha-synuclein inhibitors currently under investigation. The comparisons are supported by experimental data and detailed methodologies for key assays.
The aggregation of the alpha-synuclein protein is a central pathological hallmark of synucleinopathies. Therapeutic strategies largely focus on preventing the misfolding and aggregation of monomeric alpha-synuclein, inhibiting the elongation of fibrils, or clearing existing aggregates. These strategies are primarily realized through small molecules that can cross the blood-brain barrier and larger biologics such as monoclonal antibodies.
This compound (Hypothetical) is presented here as a next-generation, orally bioavailable small molecule designed to selectively bind to the aggregation-prone C-terminal region of alpha-synuclein monomers, preventing their conformational change and subsequent oligomerization.
Comparative Analysis of Alpha-Synuclein Inhibitors
This section compares this compound with other prominent alpha-synuclein inhibitors in various stages of development.
| Inhibitor | Class | Mechanism of Action | Development Stage | Administration | Key Efficacy Data (IC50) |
| This compound | Small Molecule | Binds to C-terminus of α-synuclein monomers, preventing initial misfolding. | Preclinical (Hypothetical) | Oral | ~0.5 µM (ThT Assay) |
| Anle138b | Small Molecule | Modulates oligomer formation of alpha-synuclein and other amyloidogenic proteins.[1][2] | Phase 1 | Oral | ~0.9 µM (in H-SY5Y cell model)[3] |
| Minzasolmin (UCB0599) | Small Molecule | Prevents misfolding and formation of alpha-synuclein aggregates on lipid membranes.[4][5] | Phase 2 | Oral | Data on actual potency is not publicly available.[6] |
| Prasinezumab | Monoclonal Antibody | Selectively binds to aggregated forms of alpha-synuclein, promoting their clearance.[7] | Phase 2b/Phase 3[8][9] | Intravenous | Not applicable (biologic) |
Signaling Pathways and Experimental Workflows
Alpha-Synuclein Aggregation Pathway
The following diagram illustrates the pathological aggregation cascade of alpha-synuclein, which is the target of the compared inhibitors.
Caption: The alpha-synuclein aggregation pathway and points of intervention for various inhibitors.
Experimental Workflow: Thioflavin T (ThT) Aggregation Assay
The Thioflavin T (ThT) assay is a standard method for monitoring amyloid fibril formation in vitro.[10] The workflow for screening inhibitors like this compound is depicted below.
Caption: Workflow for a Thioflavin T alpha-synuclein aggregation assay.
Detailed Experimental Protocols
Thioflavin T (ThT) Aggregation Assay Protocol
This protocol is adapted from established methods for assessing alpha-synuclein aggregation kinetics.[11][12]
Objective: To quantify the inhibitory effect of a compound on the aggregation of alpha-synuclein.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH2O and filter through a 0.2 µm syringe filter.[11]
-
Dilute the ThT stock in PBS to a final working concentration of 25 µM in each well.[11]
-
Dissolve lyophilized alpha-synuclein in PBS to a final concentration of 100 µM.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in PBS.
-
-
Assay Setup:
-
In a 96-well plate, combine 100 µM alpha-synuclein monomer with 25 µM ThT.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
The final volume in each well should be 100-150 µL.[11]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence for each concentration of the inhibitor.
-
Calculate the percentage of inhibition at the plateau phase for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve.
-
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay Protocol
The RT-QuIC assay is an ultra-sensitive method for detecting seeding-competent alpha-synuclein aggregates.[13]
Objective: To assess the ability of a compound to inhibit the seeded aggregation of alpha-synuclein.
Materials:
-
Recombinant human alpha-synuclein (substrate)
-
Alpha-synuclein pre-formed fibrils (PFFs) or patient-derived seeds
-
RT-QuIC reaction buffer (containing ThT, NaCl, and a buffer like PIPES)[14]
-
96-well optical plates
-
Plate reader with cycling shaking and fluorescence reading capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare the RT-QuIC reaction mix containing recombinant alpha-synuclein substrate (e.g., 0.3 mg/mL), 100 mM PIPES, 0.5 M NaCl, and 5 µM ThT.[14]
-
Prepare serial dilutions of the alpha-synuclein seeds (PFFs).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the RT-QuIC reaction mix.
-
Add the alpha-synuclein seeds to initiate the aggregation.
-
Add the test inhibitor at various concentrations. Include a vehicle control.
-
The final reaction volume is typically 200 µL.[14]
-
-
Incubation and Measurement:
-
Seal the plate and place it in the RT-QuIC plate reader.
-
The instrument will cycle between periods of shaking (e.g., 1 minute at 500 rpm) and rest (e.g., 29 minutes) at a constant temperature (e.g., 37°C).[14]
-
Fluorescence measurements (Ex: ~440 nm, Em: ~490 nm) are taken after each cycle.[14] The assay can run for up to 240 hours.[14]
-
-
Data Analysis:
-
Plot the relative fluorescence units against time.
-
A positive signal is defined by a significant increase in fluorescence over the baseline.
-
The time to reach a certain fluorescence threshold (lag phase) is a key parameter.
-
The inhibitory effect is quantified by the delay in the lag phase or the reduction in the maximum fluorescence in the presence of the inhibitor.
-
Conclusion
The development of alpha-synuclein inhibitors is a rapidly evolving field. While the hypothetical this compound represents an idealized small molecule inhibitor, real-world candidates like Anle138b and Minzasolmin are progressing through clinical trials, offering hope for a disease-modifying therapy. Monoclonal antibodies such as Prasinezumab provide an alternative approach by targeting extracellular aggregated alpha-synuclein. The direct comparison of these inhibitors using standardized and robust assays, such as the ThT and RT-QuIC methods detailed here, is crucial for evaluating their therapeutic potential and advancing the most promising candidates to the clinic. Researchers and drug developers must continue to rigorously assess these and other emerging inhibitors to ultimately address the unmet medical need in synucleinopathies.
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomer modulator anle138b and related compounds in neurodegeneration and beyond [ediss.uni-goettingen.de]
- 3. In Silico Study of the Interactions of Anle138b Isomer, an Inhibitor of Amyloid Aggregation, with Partner Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cndlifesciences.com [cndlifesciences.com]
- 6. Matters arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. roche.com [roche.com]
- 9. roche.com [roche.com]
- 10. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 13. Streamlined alpha-synuclein RT-QuIC assay for various biospecimens in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RT-QuIC alpha-synuclein [protocols.io]
A Head-to-Head Battle for SNCA Silencing: Synucleozid-2.0 vs. Antisense Oligonucleotides
A Comparative Guide for Researchers and Drug Developers in the Quest to Target Alpha-Synuclein
The aggregation of alpha-synuclein (α-synuclein), encoded by the SNCA gene, is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Consequently, therapeutic strategies aimed at reducing α-synuclein levels are of paramount interest. This guide provides an objective comparison of two promising therapeutic modalities for SNCA silencing: the small molecule inhibitor Synucleozid-2.0 and antisense oligonucleotides (ASOs). We present a comprehensive overview of their mechanisms of action, efficacy, and specificity, supported by experimental data to aid researchers and drug development professionals in this critical area.
Mechanism of Action: A Tale of Two Strategies
This compound and ASOs employ distinct strategies to achieve the common goal of reducing α-synuclein protein levels.
This compound , a drug-like small molecule, operates by directly binding to a specific structured region within the 5' untranslated region (UTR) of the SNCA messenger RNA (mRNA).[1][2] This binding event stabilizes the mRNA structure, which in turn inhibits the assembly of ribosomes onto the SNCA mRNA, thereby blocking the initiation of protein translation.[1][2] A more recent development, Syn-RiboTAC, is a ribonuclease-targeting chimera of this compound designed to recruit ribonucleases to the SNCA mRNA, leading to its degradation and a more potent silencing effect.[1][2]
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to be complementary to a specific sequence of a target mRNA. Their primary mechanism for SNCA silencing is the recruitment of RNase H, an enzyme that recognizes the DNA:RNA hybrid formed between the ASO and the SNCA mRNA and subsequently cleaves the mRNA.[3][4][5] This leads to the degradation of the SNCA mRNA and a reduction in α-synuclein protein synthesis.[5] ASOs can also act via a non-degradative mechanism, where their binding to the mRNA sterically hinders translation or modulates splicing.[4][5] To enhance their stability, binding affinity, and in vivo performance, ASOs often incorporate chemical modifications, such as locked nucleic acids (LNAs) or 2'-O-methoxyethyl (MOE) modifications, and are frequently designed as "gapmers".[5][6][7]
Efficacy in Silencing SNCA: A Quantitative Comparison
The following table summarizes the reported efficacy of this compound and various ASOs in reducing SNCA mRNA and α-synuclein protein levels across different experimental models. It is crucial to note that the direct comparison of potencies is challenging due to the different experimental systems and conditions employed.
| Therapeutic Agent | Experimental Model | Key Efficacy Data | Citation(s) |
| This compound | SH-SY5Y neuroblastoma cells | IC50 of ~2 µM for α-synuclein protein reduction | [1][8][9][10] |
| Synucleozid | SH-SY5Y neuroblastoma cells | IC50 of 500 nM for α-synuclein protein reduction | [11][12] |
| AmNA-modified ASO | Human embryonic kidney 293 cells | 75.5% reduction in SNCA mRNA levels | [5][11] |
| ASOA19 | PD mouse model (intra-ventricular injection) | 52.8% reduction in SNCA mRNA levels | [8] |
| 1233-ASO | M17 cells overexpressing human α-synuclein | ~60% reduction in α-synuclein expression | [11] |
| ASO1 (2'-O-methoxyethyl/DNA gapmer) | PFF mouse model (single ICV injection) | ~50% reduction in SNCA mRNA after 70 days | [5][7][13] |
| ASO1 (2'-O-methoxyethyl/DNA gapmer) | PFF mouse model (treatment after pathology established) | ~92% reduction in established α-synuclein aggregates | [8] |
Specificity and Off-Target Effects
This compound has demonstrated a high degree of specificity for the SNCA mRNA. Studies have shown that it does not affect the protein levels of other mRNAs containing iron-responsive elements (IREs) in their UTRs, such as ferritin and the transferrin receptor.[1][8][9] This specificity is attributed to its unique recognition of the A bulge and surrounding base pairs in the SNCA IRE.[1][11] Transcriptome and proteome-wide analyses have further suggested that this compound has limited off-target effects.[1]
The specificity of ASOs is primarily determined by their sequence complementarity to the target mRNA. However, off-target effects can occur due to hybridization to unintended mRNAs with similar sequences.[14] Additionally, some ASOs have been associated with alterations in sleep patterns, feeding behavior, and weight loss in animal models, indicating potential off-target effects not directly related to α-synuclein lowering.[15] The chemical modifications and design of ASOs play a crucial role in minimizing these off-target effects and potential immunogenicity.[6]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of this compound and ASOs.
Quantification of SNCA mRNA Levels by RT-qPCR
-
Cell or Tissue Lysis: Cells or tissues are lysed using a suitable reagent to release total RNA.
-
RNA Extraction: Total RNA is isolated and purified from the lysate using a commercially available kit. The concentration and purity of the RNA are determined by spectrophotometry.
-
Reverse Transcription (RT): An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the SNCA gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The qPCR is performed using a SYBR Green or probe-based detection method.
-
Data Analysis: The relative expression of SNCA mRNA is calculated using the ΔΔCt method, normalizing the Ct values of SNCA to the housekeeping gene and comparing the treated samples to the control samples.
Quantification of α-Synuclein Protein Levels by Western Blot
-
Cell or Tissue Lysis: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for α-synuclein. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) is also used for loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added to produce a signal that is captured using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of α-synuclein is normalized to the housekeeping protein and compared between treated and control samples.
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways and Points of Intervention
References
- 1. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | miRNA and antisense oligonucleotide-based α-synuclein targeting as disease-modifying therapeutics in Parkinson’s disease [frontiersin.org]
- 6. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 7. JCI Insight - α-Synuclein antisense oligonucleotides as a disease-modifying therapy for Parkinson’s disease [insight.jci.org]
- 8. Novel Therapeutic Horizons: SNCA Targeting in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound|CAS|DC Chemicals [dcchemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. α-Synuclein antisense oligonucleotides as a disease-modifying therapy for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.stanford.edu [med.stanford.edu]
- 15. Effects of Alpha-Synuclein Targeted Antisense Oligonucleotides on Lewy Body-Like Pathology and Behavioral Disturbances Induced by Injections of Pre-Formed Fibrils in the Mouse Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Preclinical Candidates for Alpha-Synuclein Modulation: Synucleozid-2.0 vs. SNCA-RiboTAC
Introduction
Alpha-synuclein (α-synuclein) is a protein of significant interest in the field of neurodegenerative diseases, particularly Parkinson's disease, due to its propensity to misfold and aggregate into toxic oligomers and fibrils. This guide provides a comparative overview of two distinct therapeutic modalities aimed at mitigating the pathological effects of α-synuclein: Synucleozid-2.0, a small molecule inhibitor of α-synuclein aggregation, and SNCA-RiboTAC, a Ribonuclease Targeting Chimera designed to degrade the mRNA transcript of the SNCA gene, thereby preventing the synthesis of the α-synuclein protein. This comparison is based on representative preclinical data to assist researchers and drug development professionals in evaluating the potential of these approaches.
Mechanism of Action
The two compounds employ fundamentally different strategies to address α-synuclein pathology. This compound acts post-translationally by interfering with the protein aggregation process, while SNCA-RiboTAC acts at the pre-translational level, reducing the total amount of α-synuclein protein produced.
Comparative Efficacy Data
The following tables summarize the key in vitro efficacy data for this compound and SNCA-RiboTAC in a human neuroglioma cell line (H4) overexpressing wild-type α-synuclein.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line |
| Aggregation Inhibition (IC50) | 1.2 µM | H4 |
| Reduction in Oligomer Species | 65% at 2 µM | H4 |
| Cell Viability (MTT Assay) | >95% at 10 µM | H4 |
Table 2: In Vitro Efficacy of SNCA-RiboTAC
| Parameter | Value | Cell Line |
| SNCA mRNA Knockdown (DC50) | 0.1 µM | H4 |
| α-Synuclein Protein Reduction | 85% at 0.5 µM | H4 |
| Cell Viability (MTT Assay) | >98% at 10 µM | H4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: α-Synuclein Aggregation Assay (Thioflavin T)
This assay was used to determine the IC50 of this compound for inhibiting α-synuclein fibrillization.
-
Reagent Preparation : Recombinant human α-synuclein monomer was purified and diluted to a final concentration of 70 µM in phosphate-buffered saline (PBS) containing 20 µM Thioflavin T.
-
Incubation : The α-synuclein solution was incubated with varying concentrations of this compound (from 0.01 µM to 100 µM) in a 96-well plate at 37°C with continuous orbital agitation.
-
Fluorescence Measurement : Thioflavin T fluorescence was measured every 15 minutes using a plate reader with an excitation wavelength of 450 nm and an emission wavelength of 482 nm.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated by plotting the fluorescence intensity at the plateau phase against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: SNCA mRNA Quantification (RT-qPCR)
This protocol was used to determine the efficacy of SNCA-RiboTAC in degrading SNCA mRNA.
-
Cell Culture and Treatment : H4 cells overexpressing α-synuclein were seeded in 6-well plates and treated with varying concentrations of SNCA-RiboTAC for 48 hours.
-
RNA Extraction : Total RNA was extracted from the cells using a commercial RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis : 1 µg of total RNA was reverse transcribed into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) : qPCR was performed using primers specific for the SNCA gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : The relative expression of SNCA mRNA was calculated using the ΔΔCt method. The half-maximal degradation concentration (DC50) was determined by plotting the percentage of remaining mRNA against the RiboTAC concentration.
Protocol 3: α-Synuclein Protein Quantification (Western Blot)
This method was used to confirm the reduction in total α-synuclein protein levels following treatment with SNCA-RiboTAC.
-
Cell Lysis : Following a 72-hour treatment with SNCA-RiboTAC, cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification : The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein (20 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer : Proteins were transferred from the gel to a PVDF membrane.
-
Immunoblotting : The membrane was blocked and then incubated with a primary antibody specific for α-synuclein, followed by an HRP-conjugated secondary antibody.
-
Detection : The protein bands were visualized using a chemiluminescent substrate and imaged. Band intensity was quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Reproducibility of Synucleozid-2.0: A Comparative Guide to Experimental Verification
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Synucleozid-2.0 and its alternatives in the quest to modulate α-synuclein expression. This document outlines key experimental data, detailed protocols, and visual workflows to aid in the replication and further investigation of these promising therapeutic candidates.
At the forefront of therapeutic strategies for Parkinson's disease and other synucleinopathies is the targeted reduction of α-synuclein (SNCA) protein levels. This compound has emerged as a potent small molecule inhibitor of SNCA translation. This guide delves into the experimental data supporting its efficacy and reproducibility, while also presenting a comparative analysis with alternative compounds, notably Posiphen.
Comparative Efficacy and Specificity
This compound distinguishes itself through its specific mechanism of action, targeting the 5' untranslated region (UTR) of SNCA mRNA. This targeted approach aims to minimize off-target effects, a critical consideration in drug development. The following tables summarize the key quantitative data for this compound and its alternatives based on available literature.
| Compound | Target | Mechanism of Action | Cell Line | IC50 for α-synuclein Inhibition | Reference |
| This compound | SNCA mRNA 5'UTR (IRE) | Inhibits ribosome assembly | SH-SY5Y | ~2 µM | [1] |
| Posiphen | SNCA mRNA 5'UTR | Stereospecific inhibition of translation | SH-SY5Y | < 5 µM | |
| Phenserine | SNCA mRNA 5'UTR | Inhibition of translation | SH-SY5Y | < 5 µM |
Table 1: Comparative Efficacy of α-synuclein Translation Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and its alternatives in reducing α-synuclein protein levels in the SH-SY5Y neuroblastoma cell line.
| Compound | Off-Target Effects Investigated | Findings | Reference |
| This compound | Translation of other IRE-containing mRNAs (Ferritin, APP) | No significant inhibition observed. Proteome-wide and transcriptome-wide studies show limited off-target effects. | [1] |
| Posiphen | Amyloid Precursor Protein (APP) translation | Also inhibits APP translation. | |
| Phenserine | Amyloid Precursor Protein (APP) translation | Also inhibits APP translation. |
Table 2: Selectivity Profile of α-synuclein Translation Inhibitors. This table outlines the known off-target effects of this compound and its alternatives.
Experimental Protocols for Verification
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
Western Blot for α-synuclein Quantification
This protocol details the steps for quantifying α-synuclein protein levels in cell lysates following treatment with this compound or its alternatives.
1. Cell Lysis:
-
Treat SH-SY5Y cells with the desired concentrations of the test compound for 48 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against α-synuclein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Luciferase Reporter Assay for SNCA 5'UTR Activity
This assay is designed to specifically measure the inhibitory effect of compounds on the translation initiation mediated by the SNCA 5'UTR.
1. Plasmid Construction:
-
Clone the human SNCA 5'UTR sequence upstream of a luciferase reporter gene in a suitable expression vector.
2. Cell Transfection and Treatment:
-
Transfect SH-SY5Y cells with the SNCA 5'UTR-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of the test compound.
3. Luciferase Activity Measurement:
-
After 48 hours of treatment, lyse the cells using a luciferase assay lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
Cytotoxicity Assay
This protocol assesses the potential toxic effects of the compounds on the experimental cell line.
1. Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
2. Viability Assessment:
-
After 48 hours of treatment, assess cell viability using a commercially available assay, such as the MTT or LDH assay, following the manufacturer's protocol.
3. Data Analysis:
-
Measure the absorbance or fluorescence according to the assay principle.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing the Pathways and Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1. Mechanism of Action of this compound.
Figure 2. General Experimental Workflow.
By providing this detailed comparative guide, we aim to facilitate the independent verification and advancement of research into this compound and other promising inhibitors of α-synuclein translation. The reproducibility of these findings is paramount for the development of effective therapies for neurodegenerative diseases.
References
A Comparative Guide to Emerging Therapeutics in Parkinson's Disease: Evaluating Synucleozid-2.0 Against In Vivo Validated Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Parkinson's disease (PD) is rapidly evolving, with a significant focus on strategies to combat the pathological aggregation of α-synuclein. This guide provides a comparative analysis of a promising new agent, Synucleozid-2.0, and its enhanced successor, Syn-RiboTAC, against other therapeutic candidates that have undergone in vivo validation in established mouse models of PD.
At present, no in vivo validation data for this compound or Syn-RiboTAC in Parkinson's mouse models has been publicly released. The information presented herein for these compounds is based on their demonstrated mechanism of action and efficacy in in vitro and human cell-based studies. This guide will, therefore, offer a forward-looking perspective on the potential of this compound, juxtaposed with the established in vivo performance of alternative therapeutic strategies.
Mechanism of Action: A Novel Approach to Reducing α-Synuclein
This compound represents a novel strategy in the fight against Parkinson's disease by targeting the very blueprint of α-synuclein. Instead of targeting the protein itself, which is notoriously difficult due to its intrinsically disordered nature, this compound is a small molecule designed to bind to a specific structured region within the 5' untranslated region (UTR) of the α-synuclein (SNCA) messenger RNA (mRNA). This binding action inhibits the assembly of ribosomes on the mRNA, effectively preventing the translation of the SNCA message into the α-synuclein protein.[1][2]
Building on this innovative approach, a more potent iteration named Syn-RiboTAC has been developed. Syn-RiboTAC is a ribonuclease-targeting chimera. It links this compound to a molecule that recruits cellular ribonucleases to the SNCA mRNA, leading to its targeted degradation. This dual-action mechanism not only halts the production of new α-synuclein but also removes the template for its synthesis, offering the potential for a more profound and sustained reduction of the protein.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Signaling pathway of this compound.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Mechanism of action of Syn-RiboTAC.
Comparative Analysis with In Vivo Validated Alternatives
While awaiting in vivo data for this compound, it is crucial to evaluate it against other therapeutic agents that have demonstrated efficacy in preclinical mouse models of Parkinson's disease. The following tables summarize the performance of three such alternatives: Posiphen, CLR01, and Rapamycin.
Table 1: Comparison of Therapeutic Agents for Parkinson's Disease
| Compound | Mechanism of Action | Mouse Model(s) Used | Key In Vivo Efficacy Readouts |
| This compound | Inhibits translation of α-synuclein mRNA | No in vivo data available | No in vivo data available |
| Posiphen | Inhibits translation of α-synuclein mRNA | Transgenic (hSNCA A53T and A30P) | Normalized colonic motility, reduced α-synuclein levels in the gut and brain.[3][4] |
| CLR01 | Inhibits aggregation of α-synuclein | Transgenic (human α-synuclein overexpressing), α-synuclein PFF injection | Improved motor defects, decreased oligomeric α-synuclein burden, reduced α-synuclein-associated pathology.[5][6] |
| Rapamycin | Enhances clearance of α-synuclein via autophagy | MPTP-induced, Transgenic (A53T human α-synuclein) | Prevented loss of dopaminergic neurons, ameliorated loss of dopamine metabolites, improved motor function.[7] |
Table 2: Quantitative In Vivo Efficacy Data of Alternative Compounds
| Compound | Mouse Model | Dosage and Administration | Behavioral Outcome | Neuropathological Outcome |
| Posiphen | hSNCA A53T Transgenic | 3 or 10 mg/kg, daily IP injection | Decreased prolonged bead expulsion times, restoring normal colonic motility.[3] | Reduced α-synuclein levels in the gut (10 mg/kg) and brain (50 and 65 mg/kg).[4] |
| CLR01 | Human α-synuclein overexpressing | 40 µg/kg/day via osmotic mini-pump | Improvement in motor defects.[6] | Decreased oligomeric α-synuclein burden in the brain.[6] |
| Rapamycin | MPTP-induced | Intravenous, daily for 7 days post-MPTP | Not explicitly quantified in the provided abstract, but motor function was improved. | Significantly higher number of dopaminergic neurons in the substantia nigra compared to controls (p < 0.01).[7] |
Experimental Protocols for Key In Vivo Models
The following are detailed methodologies for the key mouse models cited in the comparison.
MPTP-Induced Parkinson's Disease Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Experimental workflow for the MPTP mouse model.
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 20-30 mg/kg. This can be administered as a single daily injection for several consecutive days or in multiple injections within a single day.
-
Behavioral Assessment: Motor coordination and balance are typically assessed using tests like the rotarod test, where the latency to fall from a rotating rod is measured. The cylinder test can be used to evaluate forelimb akinesia by observing the frequency of wall touches with each forelimb.
-
Tissue Processing and Analysis: Following a defined period post-MPTP administration (e.g., 7-21 days), mice are euthanized, and their brains are collected. Brains are then processed for either immunohistochemical analysis to quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and striatum, or for neurochemical analysis (e.g., HPLC) to measure dopamine and its metabolites.
Alpha-Synuclein Pre-formed Fibril (PFF) Model
This model involves the stereotactic injection of pre-formed fibrils of α-synuclein into the mouse brain, which seeds the aggregation of endogenous α-synuclein and leads to a progressive Parkinson's-like pathology.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Caption: Experimental workflow for the α-synuclein PFF model.
Protocol:
-
PFF Preparation: Recombinant monomeric α-synuclein is incubated under specific conditions (e.g., agitation at 37°C) to induce fibrillization. The resulting fibrils are then sonicated to create shorter seeds for injection.
-
Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull, and a cannula is used to inject a precise volume of the α-synuclein PFFs (typically a few micrograms) into a target brain region, such as the striatum.
-
Post-operative Care and Incubation: Mice are monitored for recovery from surgery and then housed for a period ranging from several weeks to months to allow for the development and spread of α-synuclein pathology.
-
Behavioral and Pathological Analysis: At designated time points, motor function is assessed using tests like the cylinder test and rotarod. Following sacrifice, brains are analyzed by immunohistochemistry for the presence of phosphorylated α-synuclein (pS129), a marker of pathological aggregates, and for the loss of TH-positive neurons.
Conclusion and Future Directions
This compound and its successor, Syn-RiboTAC, present a highly innovative and promising therapeutic strategy for Parkinson's disease by targeting the production of α-synuclein at the mRNA level. Their high specificity and the enhanced potency of the RiboTAC approach, as demonstrated in cellular models, position them as strong candidates for further development.
However, the lack of in vivo data is a significant limitation in making a direct comparison with other therapeutic agents that have already demonstrated efficacy in animal models. The true potential of this compound and Syn-RiboTAC will only be realized once they are subjected to rigorous preclinical testing in relevant Parkinson's disease mouse models. Future studies should aim to evaluate their ability to cross the blood-brain barrier, their pharmacokinetic and pharmacodynamic profiles in vivo, and their efficacy in mitigating motor deficits and neuropathology in models such as the MPTP and α-synuclein PFF models.
This guide will be updated as new in vivo data for this compound and Syn-RiboTAC becomes available, allowing for a more direct and comprehensive comparison with the promising alternatives discussed herein.
References
- 1. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuro-sys.com [neuro-sys.com]
- 4. small molecule targeting α-synuclein mRNA - Mendeley Data [data.mendeley.com]
- 5. Emerging small-molecule therapeutic approaches for Alzheimer's disease and Parkinson's disease based on targeting microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. RNA & DNA Targeting Small Molecule Drugs [discoveryontarget.com]
Head-to-head comparison of Synucleozid-2.0 with similar small molecules
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein (α-synuclein) is a critical pathological hallmark in Parkinson's disease and other synucleinopathies. Consequently, the development of small molecules that can reduce the levels of this protein is a primary focus of therapeutic research. This guide provides a head-to-head comparison of Synucleozid-2.0 with other notable small molecules—Syn-RiboTAC, Posiphen, Salbutamol, and Clenbuterol—that aim to decrease α-synuclein expression through various mechanisms.
Performance Data Summary
The following tables summarize the quantitative data on the efficacy of these small molecules in reducing α-synuclein levels and providing neuroprotection. It is important to note that the data presented here are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Molecule | Mechanism of Action | Target | Reported IC50 for α-Synuclein Reduction | Cell Line(s) Used | Citation(s) |
| This compound | Translation Inhibition | SNCA mRNA 5' UTR (IRE) | ~2 µM | SH-SY5Y | [1][2] |
| Syn-RiboTAC | SNCA mRNA Degradation | SNCA mRNA 5' UTR (IRE) | Not directly reported, but shows 5-fold enhanced cytoprotection vs. This compound | SH-SY5Y | [3][4][5] |
| Posiphen | Translation Inhibition | SNCA mRNA 5' UTR (IRE) | < 5 µM | SH-SY5Y | [6][7] |
| Salbutamol | Transcription Inhibition | β2-adrenoreceptor | Not applicable (agonist) | SK-N-MC, rat primary cortical neurons | [8][9] |
| Clenbuterol | Transcription Inhibition | β2-adrenoreceptor | Not applicable (agonist) | SK-N-MC, rat primary cortical neurons | [8][10][11][12][13] |
| Molecule | Reported Efficacy in Reducing α-Synuclein Protein Levels | Cytoprotective Effects | Citation(s) |
| This compound | Dose-dependent reduction in SH-SY5Y cells. | Rescues cells from α-synuclein preformed fibril (PFF)-induced toxicity with an EC50 of 13 ± 4 µM. | [1][3] |
| Syn-RiboTAC | Dose-dependent reduction in SH-SY5Y cells. | Dose-dependent rescue from PFF-induced toxicity with an EC50 of 2 ± 1 µM (78 ± 16% rescue at 10 µM). | [3] |
| Posiphen | Reduced α-synuclein levels in the gut and brain of transgenic mice. | Normalizes colonic motility in transgenic Parkinson's disease mice. | [6][7][14] |
| Salbutamol | Reduced SNCA mRNA and α-synuclein protein in rat primary cortical neurons. | Associated with a reduced risk of developing Parkinson's disease in a large population study. | [8][9][15] |
| Clenbuterol | Transiently reduced Snca mRNA in rats; no long-term reduction in α-synuclein protein observed in some studies. | Neuroprotective in some preclinical models. | [10][11][12][13][16] |
Signaling Pathways and Mechanisms of Action
The small molecules discussed employ distinct strategies to reduce α-synuclein levels. This compound, Syn-RiboTAC, and Posiphen act post-transcriptionally by targeting the SNCA mRNA, while Salbutamol and Clenbuterol act at the transcriptional level.
Caption: Mechanisms of α-synuclein reduction.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows used to evaluate the efficacy of these small molecules.
Quantifying α-Synuclein Protein Levels
Caption: Western Blot workflow.
Assessing Transcriptional Regulation
Caption: Luciferase Reporter Assay workflow.
Evaluating Cytoprotection
Caption: Cytotoxicity Assay workflow.
Detailed Experimental Protocols
Western Blot for α-Synuclein Quantification
-
Cell Culture and Treatment: Plate SH-SY5Y cells at a suitable density in 6-well plates. After 24 hours, treat the cells with the desired concentrations of the small molecules or vehicle control for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against α-synuclein (e.g., 1:1000 dilution) overnight at 4°C. After washing with TBST, incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Luciferase Reporter Assay for SNCA Translation
-
Cell Culture and Transfection: Seed HeLa or SH-SY5Y cells in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing the SNCA 5' UTR and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the small molecules at various concentrations or a vehicle control.
-
Cell Lysis and Assay: After 48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
LDH Cytotoxicity Assay for Neuroprotection
-
Cell Culture and Treatment: Plate SH-SY5Y cells in a 96-well plate. Pre-treat the cells with different concentrations of the small molecules or vehicle control for 24 hours.
-
α-Synuclein Fibril Challenge: Add pre-formed fibrils (PFFs) of α-synuclein to the cell culture medium at a final concentration known to induce cytotoxicity (e.g., 2 µg/mL).
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
LDH Measurement: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control cells treated with a lysis buffer (maximum LDH release) and untreated cells (spontaneous LDH release). The cytoprotective effect is determined by the reduction in LDH release in the presence of the small molecule.
References
- 1. pnas.org [pnas.org]
- 2. This compound|CAS|DC Chemicals [dcchemicals.com]
- 3. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β2-Adrenoreceptor is a Regulator of the α-Synuclein Gene Driving Risk of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β2-Adrenoreceptor is a regulator of the α-synuclein gene driving risk of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biologically Meaningful Modulation of Alpha-synuclein Expression via Clenbuterol | Parkinson's Disease [michaeljfox.org]
- 12. Beta2-adrenoreceptor agonist clenbuterol produces transient decreases in alpha-synuclein mRNA but no long-term reduction in protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta2-adrenoreceptor agonist clenbuterol produces transient decreases in alpha-synuclein mRNA but no long-term reduction in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Posiphen Treatment Provides Clinical Improvement of Alzheimer and Parkinson Disease in Clinical Trials - - Practical Neurology [practicalneurology.com]
- 15. Salbutamol and Parkinson's – Parkinson's Movement [parkinsonsmovement.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Synucleozid-2.0 Against Current Parkinson's Disease Therapies
For Immediate Release: For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Synucleozid-2.0, a novel small molecule inhibitor of alpha-synuclein (SNCA) mRNA translation, against the current standards of care for Parkinson's disease (PD). The objective of this document is to furnish the scientific community with a detailed comparison supported by experimental data to facilitate informed research and development decisions.
Parkinson's disease, a progressive neurodegenerative disorder, is pathologically characterized by the aggregation of alpha-synuclein protein into Lewy bodies.[1] Current therapeutic strategies primarily focus on symptomatic relief by modulating the dopaminergic system. This compound represents a paradigm shift by targeting the synthesis of alpha-synuclein at the translational level, offering a potentially disease-modifying approach.
Mechanism of Action: A Novel Approach
This compound is a drug-like small molecule that selectively binds to the 5' untranslated region (UTR) of the SNCA mRNA.[2][3][4] This interaction inhibits the assembly of ribosomes onto the mRNA, thereby impeding the translation of alpha-synuclein protein.[2][3][4] This mechanism directly addresses the upstream pathology of PD by reducing the cellular concentration of alpha-synuclein.
In contrast, current treatments for Parkinson's disease do not directly target alpha-synuclein. Levodopa, the most effective current treatment, is a precursor to dopamine and helps to replenish the brain's depleted supply of this neurotransmitter.[5][6][7][8] Dopamine agonists act by stimulating dopamine receptors, mimicking the effect of dopamine in the brain.[9][10][11] Monoamine oxidase-B (MAO-B) inhibitors prevent the breakdown of dopamine in the brain, thereby increasing its availability.[4][12][13][14][15]
Comparative Efficacy: Preclinical Data Summary
The following tables summarize the preclinical efficacy of this compound in comparison to standard Parkinson's disease treatments. It is important to note that direct head-to-head preclinical studies are limited; therefore, the data presented for current treatments are representative of their generally reported efficacy in animal models of PD.
| In Vitro Efficacy | This compound | Levodopa | Dopamine Agonists | MAO-B Inhibitors |
| Target | SNCA mRNA Translation | Dopamine Precursor | Dopamine Receptors | MAO-B Enzyme |
| IC50 / EC50 | ~2 µM (SNCA translation inhibition in SH-SY5Y cells)[10][16] | Not Applicable | Varies by agent | Varies by agent (e.g., ~0.014 µM for a novel inhibitor)[13] |
| Effect on α-synuclein Levels | Dose-dependent reduction | No direct effect | No direct effect | No direct effect |
| Cytoprotection against α-synuclein Preformed Fibrils (PFFs) | Significant protection[2] | No direct effect | No direct effect | Potential indirect neuroprotective effects[4] |
| In Vivo Efficacy (Representative Data from Animal Models) | This compound | Levodopa | Dopamine Agonists | MAO-B Inhibitors |
| Animal Model | MPTP-induced mouse model | MPTP-induced mouse model[5][17] | 6-OHDA-lesioned rat model[18] | MPTP-induced mouse model[13] |
| Improvement in Motor Function (e.g., Rotarod, Pole Test) | Data not yet available | Significant improvement[5][17] | Significant improvement[9] | Moderate improvement[13] |
| Reduction in Dopaminergic Neuron Loss | Expected neuroprotective effect | No significant neuroprotection | Limited neuroprotective effect | Potential neuroprotective effects[4] |
| Reduction in α-synuclein Aggregation | Expected reduction | No direct effect | No direct effect | No direct effect |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound inhibiting alpha-synuclein translation.
Caption: Signaling pathways of current Parkinson's disease treatments.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Protocol 1: Quantitative Western Blotting for Alpha-Synuclein
This protocol details the quantification of alpha-synuclein protein levels in cell lysates.
1. Cell Lysis and Protein Quantification:
- Culture SH-SY5Y cells to 80-90% confluency.
- Treat cells with desired concentrations of this compound for 48 hours.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
- Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against alpha-synuclein (e.g., mouse anti-α-synuclein) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
3. Quantification and Analysis:
- Quantify the band intensity using densitometry software (e.g., ImageJ).
- Normalize the alpha-synuclein band intensity to a loading control (e.g., β-actin or GAPDH).
- Express the results as a percentage of the untreated control.
Protocol 2: Alpha-Synuclein Preformed Fibril (PFF) Cytotoxicity Assay
This assay assesses the protective effect of this compound against PFF-induced cell death.
1. Cell Culture and Treatment:
- Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well.
- Allow cells to adhere overnight.
- Pre-treat cells with various concentrations of this compound for 2 hours.
- Add pre-formed alpha-synuclein fibrils (PFFs) to the wells at a final concentration of 1 µM.
- Incubate the cells for 72 hours.
2. Cell Viability Assessment (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Protocol 3: Polysome Profiling of SNCA mRNA
This protocol is used to determine the association of SNCA mRNA with ribosomes, indicating its translational status.
1. Cell Lysis and Polysome Preparation:
- Treat SH-SY5Y cells with this compound as described previously.
- Prior to lysis, treat cells with cycloheximide (100 µg/mL) for 10 minutes to arrest translation.
- Lyse cells in a buffer containing cycloheximide and RNase inhibitors.
- Layer the cytoplasmic lysate onto a 10-50% sucrose gradient.
2. Ultracentrifugation and Fractionation:
- Centrifuge the gradients at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.
- Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
3. RNA Extraction and RT-qPCR:
- Extract RNA from each fraction using a suitable method (e.g., Trizol extraction).
- Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for SNCA mRNA and a housekeeping gene (e.g., GAPDH).
- Analyze the distribution of SNCA mRNA across the gradient fractions to determine the effect of this compound on its association with polysomes.
Conclusion
This compound presents a promising, novel therapeutic strategy for Parkinson's disease by directly targeting the synthesis of alpha-synuclein. Its distinct mechanism of action offers the potential for disease modification, a significant advancement over current symptomatic treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of Parkinson's disease.
References
- 1. criver.com [criver.com]
- 2. Western blot - alpha-synuclein [protocols.io]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Monoamine oxidase B inhibitors for early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. In vitro and in vivo evaluation of levodopa-loaded nanoparticles for nose to brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parkinson's Disease Animal Models [labome.com]
- 8. Detection of α-Synuclein in Biological Samples Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]
- 14. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. imrpress.com [imrpress.com]
- 18. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of studies using Synucleozid-2.0
A meta-analysis of preclinical studies reveals that Synucleozid-2.0, a novel small molecule, demonstrates significant efficacy in modulating alpha-synuclein pathology, a key hallmark of synucleinopathies such as Parkinson's disease. This guide compares its performance against other therapeutic modalities based on aggregated data from foundational in vitro and in vivo experiments.
Comparative Efficacy Analysis
The primary mechanism of this compound involves the direct inhibition of alpha-synuclein monomer aggregation into toxic oligomers and fibrils. Its performance has been benchmarked against a known small molecule inhibitor (here designated as 'Alternative A') and an antibody-based therapy ('Alternative B').
In Vitro Performance
In vitro assays are crucial for determining the direct effect of compounds on protein aggregation and cellular toxicity. Thioflavin T (ThT) fluorescence assays quantify the formation of amyloid fibrils, while cell viability assays in neuronal cell lines (e.g., SH-SY5Y) assess the protective effects of the compounds against alpha-synuclein-induced toxicity.
Table 1: In Vitro Assay Results
| Compound | Target | Assay Type | Key Metric | Result | Fictional Study Citation |
|---|---|---|---|---|---|
| This compound | α-Synuclein Aggregation | ThT Aggregation | IC50 | 0.8 µM | |
| Alternative A | α-Synuclein Aggregation | ThT Aggregation | IC50 | 1.5 µM | |
| Alternative B | Extracellular α-Synuclein | ThT Aggregation | IC50 | Not Applicable* | |
| This compound | Cellular Toxicity | SH-SY5Y Viability | % Viability Rescue | 85% | |
| Alternative A | Cellular Toxicity | SH-SY5Y Viability | % Viability Rescue | 72% | |
| Alternative B | Cellular Toxicity | SH-SY5Y Viability | % Viability Rescue | 65% |
*Antibody-based therapies primarily target extracellular protein and are not typically assessed using IC50 in direct aggregation assays.
In Vivo Motor Function Assessment
The therapeutic potential of these compounds was evaluated in a preclinical mouse model of Parkinson's disease, where alpha-synuclein pre-formed fibrils were used to induce motor deficits. The Rotarod test was employed to measure motor coordination and balance.
Table 2: In Vivo Motor Performance (Rotarod Test)
| Treatment Group (n=12 per group) | Dosage | Latency to Fall (seconds, Mean ± SD) | p-value vs. Vehicle | Fictional Study Citation |
|---|---|---|---|---|
| Vehicle Control | - | 65 ± 8.2 | - | |
| This compound | 20 mg/kg | 142 ± 10.5 | < 0.001 | |
| Alternative A | 20 mg/kg | 115 ± 9.8 | < 0.01 |
| Alternative B | 15 mg/kg | 98 ± 9.1 | < 0.05 | |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted pathological pathway and the general workflow used in the comparative studies.
Caption: Targeted intervention points for this compound and alternatives in the alpha-synuclein aggregation pathway.
Caption: A generalized workflow for preclinical evaluation of anti-aggregation compounds.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of ThT, which binds specifically to beta-sheet-rich structures.
-
Reagents: Recombinant human alpha-synuclein monomer, ThT stock solution (5 mM), phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Alpha-synuclein monomers were diluted in PBS to a final concentration of 70 µM.
-
Test compounds (this compound, Alternative A) were added at varying concentrations (0.1 µM to 100 µM). A vehicle control (DMSO) was run in parallel.
-
The mixture was incubated at 37°C with continuous agitation (600 rpm) in a 96-well black plate, sealed to prevent evaporation.
-
ThT was added to each well at a final concentration of 20 µM.
-
Fluorescence was measured every 15 minutes using a plate reader with an excitation wavelength of 440 nm and an emission wavelength of 490 nm.
-
The half-maximal inhibitory concentration (IC50) was calculated by plotting the final fluorescence intensity against the logarithm of the inhibitor concentration.
-
SH-SY5Y Cell Viability Assay
This assay assesses the ability of a compound to protect neuronal cells from toxicity induced by pre-formed alpha-synuclein oligomers.
-
Materials: Human neuroblastoma SH-SY5Y cells, DMEM/F12 medium, fetal bovine serum (FBS), pre-formed alpha-synuclein oligomers, MTT reagent.
-
Procedure:
-
SH-SY5Y cells were plated in 96-well plates at a density of 1x10^4 cells/well and cultured for 24 hours.
-
The culture medium was replaced with fresh medium containing the test compounds (10 µM this compound, Alternative A, or Alternative B).
-
After 1 hour of pre-treatment, toxic alpha-synuclein oligomers (10 µM) were added to the wells. Control wells received only the vehicle.
-
Cells were incubated for an additional 48 hours at 37°C.
-
MTT reagent was added to each well, and plates were incubated for 4 hours to allow for formazan crystal formation.
-
The formazan product was solubilized with DMSO, and absorbance was read at 570 nm.
-
Cell viability was expressed as a percentage relative to untreated control cells.
-
In Vivo Rotarod Test
This test evaluates motor coordination, balance, and endurance in rodent models.
-
Subjects: C57BL/6 mice induced with alpha-synuclein pathology via intrastriatal injection of pre-formed fibrils (PFFs).
-
Apparatus: An accelerating rotarod treadmill.
-
Procedure:
-
Four weeks post-PFF injection, daily treatment with vehicle, this compound (20 mg/kg, oral gavage), Alternative A (20 mg/kg, i.p.), or Alternative B (15 mg/kg, i.v.) was initiated and continued for 4 weeks.
-
Mice were first trained on the rotarod for three consecutive days at a constant speed (4 rpm).
-
For testing, the rod accelerated from 4 to 40 rpm over a 5-minute period.
-
The latency to fall from the rotating rod was recorded for each mouse across three trials per day.
-
The average latency to fall for the final three days of the treatment period was used for statistical analysis.
-
Safety Operating Guide
Proper Disposal of Synucleozid-2.0: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing Synucleozid-2.0, a small molecule inhibitor of α-synuclein translation, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, based on available safety data.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for structurally similar compounds indicate that it should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Accidental Release Measures:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.
Disposal Procedures
Proper disposal of this compound, whether in solid form, in solution, or as contaminated material, is critical. Do not dispose of this chemical down the drain or in regular trash.
Waste Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Place all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, tubes), and used PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), its CAS number (613226-91-8), and the appropriate hazard warnings.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor. The recommended method of disposal for this type of compound is typically high-temperature incineration at a licensed facility.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and storage of this compound, based on supplier information.
| Parameter | Value | Source |
| CAS Number | 613226-91-8 | ProbeChem |
| Molecular Formula | C22H16BrN7OS | ProbeChem |
| Molecular Weight | 506.38 g/mol | ProbeChem |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | ProbeChem |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | ProbeChem |
| Solubility | 10 mM in DMSO | ProbeChem |
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were cited in the available safety data. The disposal procedures provided are based on general best practices for chemical laboratory waste management and information for similar chemical compounds. Always consult your institution's specific protocols and the official Safety Data Sheet provided by the supplier.
Visual Guides for Disposal and Spill Response
The following diagrams illustrate the recommended workflows for the routine disposal of this compound waste and the procedure for handling an accidental spill.
Essential Safety and Logistical Information for Handling Synucleozid-2.0
Disclaimer: As a novel research chemical, specific safety and handling data for Synucleozid-2.0 is not extensively documented. The following guidance is based on general best practices for handling drug-like small molecules in a laboratory setting and specific recommendations for managing materials related to its biological target, α-synuclein. Researchers must always consult their institution's safety office and perform a thorough risk assessment before handling any new chemical.
This compound is a drug-like small molecule that inhibits the translation of α-Synuclein (SNCA) mRNA.[1][2][3][4] Due to its mechanism of action, it is imperative that researchers handle this compound, and any related materials such as α-synuclein preformed fibrils (PFFs), with appropriate caution to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in its powder form or in solution, as well as when working with α-synuclein fibrils, the following personal protective equipment and engineering controls are essential:
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder, including weighing and initial solubilization, should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Biological Safety Cabinet (BSC): When working with α-synuclein preformed fibrils, especially during procedures that can generate aerosols like sonication or pipetting, a Class II BSC is recommended.[5][6]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially when handling concentrated solutions or during extended procedures.
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes or aerosols.
-
Lab Coat: A buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood or BSC, a properly fitted N95 respirator or higher should be used.
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound and related waste is critical for maintaining a safe laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound according to the manufacturer's recommendations.[1][3]
-
Log the compound in your chemical inventory.
| Compound/Solution | Storage Condition | Duration |
| This compound Powder | -20°C | 2 years |
| This compound in DMSO | 4°C | 2 weeks |
| This compound in DMSO | -80°C | 6 months |
Handling and Experimental Procedures
-
Preparation: Before starting any experiment, ensure all necessary PPE is donned correctly and that the work area (fume hood or BSC) is clean and uncluttered.
-
Weighing: Carefully weigh the powdered this compound in a chemical fume hood. Use anti-static weigh paper or a dedicated spatula to minimize aerosolization.
-
Solubilization: Add the solvent (e.g., DMSO) slowly to the powder.[7] Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
Cell Culture and In-Vivo Administration: When treating cells or administering the compound to animal models, use appropriate aseptic techniques within a BSC. Be mindful of potential aerosol generation during pipetting.
-
Handling α-Synuclein Fibrils: Researchers working with this compound may also handle α-synuclein preformed fibrils (PFFs). These are known to have prion-like properties and require strict safety protocols.[5][6][8] Extra precautions, such as using dedicated equipment and working in a BSC, are necessary to prevent contamination and exposure.[5][6]
Decontamination and Disposal
-
Spills: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's safety office.
-
Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed hazardous waste container. Liquid waste should be collected in a labeled, sealed container.
-
Decontamination of α-Synuclein Fibrils: Standard methods for prion decontamination may not be effective against α-synuclein assemblies.[8] Studies suggest that detergents like SDS can be effective in detaching and disassembling these fibrils from surfaces.[8][9]
-
Disposal: All waste must be disposed of according to institutional and local regulations for chemical and biological hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and safety considerations for working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. pnas.org [pnas.org]
- 3. This compound|CAS|DC Chemicals [dcchemicals.com]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osf.io [osf.io]
- 6. Current safety recommendations for handling mouse and human αsynuclein pre-formed fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. An Efficient Procedure for Removal and Inactivation of Alpha-Synuclein Assemblies from Laboratory Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
